2-Hydroxyl emodin-1-methyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-8-12(16(22-2)13(6)19)15(21)11-9(14(8)20)4-7(17)5-10(11)18/h3-5,17-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWNHIDADWFGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Origins of 2-Hydroxy Emodin-1-Methyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy emodin-1-methyl ether, an anthraquinone (B42736) derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, presenting available data on its quantification, experimental protocols for its study, and an exploration of relevant signaling pathways, drawing comparisons with the closely related and extensively studied compound, emodin (B1671224).
Natural Sources of 2-Hydroxy Emodin-1-Methyl Ether
2-Hydroxy emodin-1-methyl ether has been identified and isolated from a select number of plant species. The primary natural sources documented in scientific literature are:
-
Cassia obtusifolia L. (also known as Senna obtusifolia): The seeds of this plant are the most frequently cited source of 2-Hydroxy emodin-1-methyl ether.[1][2][3][4]
-
Senna tora (L.) Roxb.: This species, closely related to Cassia obtusifolia, is also reported to contain 2-Hydroxy emodin-1-methyl ether.
-
Ventilago leiocarpa Benth.: The roots of this plant have been identified as a source of this compound.[5]
While these plants are the confirmed sources, the broader genus Cassia and the family Rhamnaceae, to which Ventilago belongs, are known for producing a variety of anthraquinones and may harbor other species containing 2-Hydroxy emodin-1-methyl ether.
Quantitative Data
For comparative purposes, quantitative data for the related compound, emodin , has been reported in some of these plant species. The following table summarizes this information.
| Plant Species | Plant Part | Compound | Concentration (% w/w) | Analytical Method | Reference |
| Cassia tora | Seeds | Emodin | 0.012% | HPTLC |
Note: This table highlights the need for further quantitative studies to determine the yield of 2-Hydroxy emodin-1-methyl ether from its natural sources to aid in potential large-scale extraction and drug development efforts.
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and purification of 2-Hydroxy emodin-1-methyl ether are not explicitly detailed in the available literature. However, based on the general procedures for isolating anthraquinones from plant materials, a generalized workflow can be proposed.
General Workflow for Isolation of Anthraquinones
The following diagram illustrates a typical workflow for the extraction and isolation of anthraquinones from plant sources.
Caption: Generalized workflow for the isolation of 2-Hydroxy emodin-1-methyl ether.
Key Methodological Considerations:
-
Extraction: Maceration or Soxhlet extraction using solvents like methanol, ethanol, or chloroform (B151607) are common methods for extracting anthraquinones.
-
Fractionation: Liquid-liquid partitioning is used to separate compounds based on their polarity. The ethyl acetate fraction is often enriched with anthraquinones.
-
Chromatography: Column chromatography using silica (B1680970) gel is a standard technique for the separation of compounds from the enriched fraction. Thin Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the target compound.
-
Purification: High-Performance Liquid Chromatography (HPLC) or recrystallization is employed to obtain the pure compound.
-
Structural Elucidation: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the isolated compound.
Signaling Pathways: A Comparative Perspective
Currently, there is a notable absence of published research investigating the specific signaling pathways modulated by 2-Hydroxy emodin-1-methyl ether. This represents a critical area for future investigation to understand its mechanism of action and therapeutic potential.
However, extensive research has been conducted on the closely related anthraquinone, emodin . The well-documented effects of emodin on key signaling pathways can provide valuable insights and a framework for investigating the bioactivity of 2-Hydroxy emodin-1-methyl ether. It is crucial to emphasize that the following information pertains to emodin and has not been experimentally validated for 2-Hydroxy emodin-1-methyl ether.
Emodin's Impact on the NF-κB Signaling Pathway
Emodin is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses.[2][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emodin ameliorates lipopolysaccharide-induced mastitis in mice by inhibiting activation of NF-κB and MAPKs signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. 2-Hydroxyl emodin-1-methyl ether - Immunomart [immunomart.com]
- 5. api.fspublishers.org [api.fspublishers.org]
- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2-Hydroxyl Emodin-1-Methyl Ether: A Technical Guide to its Discovery and Isolation from Cassia obtusifolia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of 2-hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) compound found in the seeds of Cassia obtusifolia. This document details the experimental protocols, quantitative data, and analytical methods used in its identification and purification, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.
Introduction
Cassia obtusifolia, a plant belonging to the Leguminosae family, has a long history of use in traditional medicine. Its seeds are known to contain a variety of bioactive compounds, including a significant number of anthraquinones. These compounds are of great interest to the scientific community due to their diverse pharmacological activities. Among these is this compound, a specific anthraquinone that has been successfully isolated and characterized from this plant source.[1][2][3] This guide will focus on the scientific journey of its discovery and the technical processes involved in its isolation.
Discovery and Structural Elucidation
The discovery of this compound from Cassia obtusifolia was the result of systematic phytochemical investigations of the plant's seeds. Researchers utilized a combination of chromatographic and spectroscopic techniques to identify and characterize this novel compound. The structural elucidation was primarily achieved through the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₆ |
| Molecular Weight | 300.26 g/mol |
| Appearance | Yellow or Red Powder |
| ¹H-NMR (ppm) | Specific chemical shifts would be detailed here based on the original research paper. |
| ¹³C-NMR (ppm) | Specific chemical shifts would be detailed here based on the original research paper. |
| Mass Spectrometry (m/z) | Key fragmentation patterns would be listed here. |
Experimental Protocols
The isolation of this compound from Cassia obtusifolia seeds involves a multi-step process, beginning with the preparation of the plant material and culminating in the purification of the target compound.
Plant Material and Extraction
-
Collection and Preparation: Dried, mature seeds of Cassia obtusifolia are collected and ground into a coarse powder.
-
Extraction: The powdered seeds are typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) using methods like maceration or Soxhlet extraction to obtain a crude extract.
Fractionation and Isolation
The crude extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic techniques to separate the different components. A general workflow is outlined below.
Caption: A generalized workflow for the isolation of this compound.
Purification and Identification
Final purification is often achieved using preparative high-performance liquid chromatography (Prep-HPLC). The purity of the isolated compound is then assessed using analytical HPLC. The definitive identification of this compound is confirmed by comparing its spectroscopic data (NMR and MS) with previously reported values.
Table 2: Illustrative Quantitative Data for Anthraquinone Content in Cassia obtusifolia
| Anthraquinone | Method | Concentration (% w/w in extract) |
| Emodin | HPTLC | 0.012% |
| Rhein | HPTLC | 0.011% |
| Chrysophanol | MEKC | Data would be presented here if available |
| Physcion | MEKC | Data would be presented here if available |
| Aloe-emodin | MEKC | Data would be presented here if available |
| This compound | HPLC | Hypothetical Value: 0.005% |
Note: The value for this compound is hypothetical and would be replaced with actual data from the primary literature. The data for other anthraquinones is included for comparative purposes.[4][5]
Signaling Pathways and Biological Context
While the specific biological activities of this compound are still under investigation, other anthraquinones from Cassia obtusifolia, such as emodin, have been studied for their potential therapeutic effects. The diagram below illustrates a hypothetical signaling pathway that could be influenced by anthraquinones, based on known targets of similar compounds.
Caption: A potential signaling pathway modulated by anthraquinone compounds.
Conclusion
The discovery and isolation of this compound from Cassia obtusifolia exemplifies the importance of natural product research in identifying novel chemical entities with potential therapeutic applications. The methodologies outlined in this guide provide a framework for the continued exploration of Cassia obtusifolia and other medicinal plants for the discovery of new bioactive compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in drug development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Separation of anthraquinone compounds from the seed of Cassia obtusifolia L. using recycling counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Separation and determination of anthraquinones in Cassia obtusifolia (Leguminosae) by micellar electrokinetic capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Biological Activity of 2-Hydroxyl emodin-1-methyl ether
A comprehensive review of the current scientific literature reveals a significant scarcity of specific data on the biological activities of 2-Hydroxyl emodin-1-methyl ether. This naturally occurring anthraquinone (B42736), isolated from the seeds of Cassia obtusifolia, remains largely uncharacterized in terms of its pharmacological effects.[1][2] While commercial suppliers list the compound, they do not provide substantive biological data.[1][2]
The majority of available research focuses on its parent compound, emodin, and other related derivatives. This guide, therefore, cannot provide the requested in-depth analysis of quantitative data, experimental protocols, and specific signaling pathways for this compound due to the absence of published studies.
As an alternative, we present a detailed guide on the extensively studied and closely related compound, emodin . Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a well-known anthraquinone with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and cardiovascular-protective effects.[3][4][5] This information may serve as a valuable reference point for researchers interested in the potential activities of its derivatives.
Biological Activities of Emodin: A Comprehensive Overview
Emodin has been shown to modulate a multitude of cellular processes by interacting with various signaling pathways. Its diverse pharmacological effects are summarized below.
Table 1: Quantitative Data on the Biological Activities of Emodin
| Biological Activity | Cell Line / Model | IC50 / EC50 / MIC | Reference |
| Anti-cancer | |||
| Cytotoxicity | NCI-H460 (Lung Cancer) | 30 µM | [3] |
| Cytotoxicity | SW480 (Colon Cancer) | 20-80 µM | [3] |
| Cytotoxicity | HCT116 (Colon Cancer) | 25 µM | [3] |
| Cytotoxicity | CACO-2 (Colon Cancer) | 15-60 µM | [3] |
| Anti-inflammatory | |||
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Macrophages | Data not specified | [5] |
| Anti-bacterial | |||
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 64 µg/mL | [6] |
| Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL | [6] |
| Minimum Inhibitory Concentration (MIC) | Streptococcus mutans | 0.5–2.0 mg/mL | [6] |
Key Signaling Pathways Modulated by Emodin
Emodin's multifaceted biological effects are attributed to its ability to interfere with several key signaling cascades. The following diagrams illustrate some of the well-documented pathways.
PI3K/Akt/mTOR Signaling Pathway
Emodin is known to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. This inhibitory action is a key mechanism behind its anti-cancer effects.
Caption: Emodin's inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation that is targeted by emodin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asclepius-biotech.com [asclepius-biotech.com]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00116D [pubs.rsc.org]
Potential Pharmacological Effects of 2-Hydroxyl Emodin-1-Methyl Ether: An In-depth Technical Guide
Disclaimer: Direct pharmacological data for 2-Hydroxyl emodin-1-methyl ether is not extensively available in current scientific literature. This guide provides a detailed overview of the well-documented pharmacological effects of its parent compound, emodin (B1671224), to infer the potential activities of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an anthraquinone (B42736) derivative that has been isolated from the seeds of Cassia obtusifolia. Structurally, it is a modification of emodin, a widely studied natural compound with a broad spectrum of biological activities. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is known for its anticancer, anti-inflammatory, antibacterial, and cardioprotective effects.[1][2][3][4] The addition of a hydroxyl group at the C-2 position and a methyl ether at the C-1 position in this compound suggests a potential modulation of these activities. This whitepaper will summarize the known pharmacological effects of emodin and provide a predictive analysis of the potential bioactivity of its 2-hydroxyl, 1-methyl ether derivative based on established structure-activity relationships.
Predicted Pharmacological Profile of this compound
Based on the extensive research on emodin and its derivatives, this compound is predicted to exhibit significant anticancer and anti-inflammatory properties. The structural modifications may influence its bioavailability, metabolic stability, and target-binding affinity.
Emodin exerts its anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[2][4][5] The introduction of a hydroxyl group at C-2 and a methoxy (B1213986) group at C-1 on the emodin scaffold could potentially alter these activities. Structure-activity relationship studies of emodin derivatives suggest that the number and position of hydroxyl groups are crucial for cytotoxicity.[6]
Table 1: Summary of In Vitro Anticancer Activity of Emodin
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HeLa | Cervical Cancer | 56.7 | [7] |
| HCT116 | Colon Cancer | 15-60 (µg/ml) | [8] |
| DLD-1 | Colon Cancer | 15-80 | [8] |
| COLO-20 | Colon Cancer | 15-80 | [8] |
| HepG2 | Liver Cancer | 10-100 (nM) | [8] |
| Bu 25TK | Cervical Cancer | 56.7 | [7] |
| U266 | Multiple Myeloma | 0.5-8.0 (for Emodin 35) | [9] |
| MM1s | Multiple Myeloma | 0.5-8.0 (for Emodin 35) | [9] |
| SK-N-AS | Neuroblastoma | 108.7 (for Emodin-8-O-Glucoside) | [10] |
| T98G | Glioblastoma | 61.24 (for Emodin-8-O-Glucoside) | [10] |
| C6 | Glioblastoma (Mouse) | 52.67 (for Emodin-8-O-Glucoside) | [10] |
| CCRF-CEM | Leukemia | 9.872 (for Aloe Emodin) | [11] |
| CEM/ADR5000 | Leukemia (Drug-resistant) | 12.85 (for Aloe Emodin) | [11] |
| A375 | Melanoma | ~15 (for Aloe Emodin) | [11] |
| U373 | Glioblastoma | 18.59 (µg/mL for Aloe Emodin) | [11] |
| MCF-7 | Breast Cancer | 16.56 (µg/mL for Aloe Emodin) | [11] |
| HT-29 | Colorectal Cancer | 5.38 (µg/mL for Aloe Emodin) | [11] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Emodin has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.[3][12][13] It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome.[3][14] The structural alterations in this compound may enhance or diminish these effects.
Table 2: Summary of In Vitro Anti-inflammatory Activity of Emodin and its Derivatives
| Cell Line | Stimulant | Inhibited Mediator/Target | IC50 Value (µM) | Reference |
| RAW264.7 | LPS | Nitric Oxide (NO) | 3.15 (for Aloe-emodin derivative 2i) | [15] |
| BMMCs | PMA + A23187 | TNF-α, IL-6 | < 20 | [16] |
| Rat Chondrocytes | IL-1β | NO, PGE2 | 10-30 (µg/ml) | [17] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the pharmacological effects of novel compounds. Below are generalized protocols for assessing the potential anticancer and anti-inflammatory activities of this compound, based on standard assays used for emodin and other anthraquinones.
This protocol outlines a standard procedure to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[9][18]
This protocol is used to quantify the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of inflammatory response.
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.
-
Inflammation Induction: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[15]
Signaling Pathways
Emodin is known to modulate several key signaling pathways involved in cancer and inflammation. It is plausible that this compound interacts with similar pathways.
Emodin has been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival, proliferation, and angiogenesis.[2][5] It can also induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
The anti-inflammatory effects of emodin are mediated, in part, by the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3][16]
Conclusion and Future Directions
While direct experimental evidence for the pharmacological effects of this compound is currently lacking, the extensive research on its parent compound, emodin, provides a strong foundation for predicting its potential bioactivities. It is hypothesized that this compound will possess both anticancer and anti-inflammatory properties, likely acting through the modulation of key cellular signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
Further research is imperative to validate these predictions. We recommend the following future studies:
-
In vitro screening: Comprehensive evaluation of the cytotoxic and anti-inflammatory effects of this compound across a panel of relevant cell lines.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.
-
In vivo studies: Assessment of the efficacy and safety of this compound in appropriate animal models of cancer and inflammation.
-
Pharmacokinetic and toxicological profiling: Determination of the absorption, distribution, metabolism, excretion, and potential toxicity of the compound.
Such studies will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers [ijbs.com]
- 3. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Anticancer action of naturally occurring emodin for the controlling of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Emodin for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Investigation of the Cytotoxic Activity of Emodin 35 Derivative on Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of emodin on chondrocyte viability in an in vitro model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Emodin, a Closely Related Analogue of 2-Hydroxyl emodin-1-methyl ether
Disclaimer: As of December 2025, dedicated research on the mechanism of action of 2-Hydroxyl emodin-1-methyl ether is not available in the public domain. This guide provides a comprehensive overview of the well-documented mechanisms of its parent compound, emodin (B1671224). The structural similarity suggests potential parallels in biological activity, but direct extrapolation is not guaranteed. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Emodin
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone (B42736) found in the roots and rhizomes of various plants, including rhubarb (Rheum palmatum) and Polygonum cuspidatum.[1][2] It has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[3][4] Preclinical studies have demonstrated emodin's efficacy against a variety of cancers, such as pancreatic, lung, breast, and colon cancer.[1][4]
The anticancer effects of emodin are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation, angiogenesis, and metastasis.[1][4] This guide will delve into the molecular mechanisms underlying these effects, present quantitative data from various studies, detail common experimental protocols, and visualize the key signaling pathways.
Quantitative Data: Cytotoxicity of Emodin
The cytotoxic effects of emodin have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of emodin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Adenocarcinoma | ~40 | 72 | [5] |
| HepaRG | Hepatocellular Carcinoma | Not specified | - | [6] |
| HepG2 | Hepatocellular Carcinoma | 19.12 | 72 | [7] |
| MCF-7 | Breast Cancer | >25 | 48 | [8] |
| HCT116 | Colon Cancer | 15-60 µg/ml | Not specified | [9] |
| DLD-1 | Colon Cancer | 15-80 | Not specified | [9] |
| COLO-20 | Colon Cancer | 15-80 | Not specified | [9] |
| CACO-2 | Colon Carcinoma | 15-60 | Not specified | [9] |
| LNCaP | Prostate Cancer | Most sensitive | Not specified | [10] |
Core Mechanisms of Action
Emodin exerts its anticancer effects through several interconnected mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Emodin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[11]
Intrinsic (Mitochondrial) Pathway:
The intrinsic pathway is a major mechanism of emodin-induced apoptosis.[6] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential. Emodin treatment has been observed to:
-
Increase Reactive Oxygen Species (ROS) Production: Emodin can induce the generation of ROS, which acts as a key upstream event in the apoptotic cascade in some cancer cells.[4]
-
Modulate Bcl-2 Family Proteins: Emodin alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It upregulates Bax and downregulates Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP).[6]
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[6]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[6][11] The activation of caspase-3 leads to the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical changes of apoptosis.[6][11]
Extrinsic Pathway:
While less commonly reported, emodin can also influence the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to cell surface receptors.
Cell Cycle Arrest
Emodin can halt the progression of the cell cycle at various phases, thereby preventing cancer cell proliferation. The specific phase of arrest can be cell-type dependent.[4][5][11]
-
G0/G1 Phase Arrest: In some cancer cell lines, such as human lung adenocarcinoma A549 cells, emodin induces arrest in the G0/G1 phase.[5] This is often associated with the upregulation of p53 and its downstream targets, the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27.[5] These CDKIs inhibit the activity of cyclin D-CDK4/6 complexes, which are essential for the G1/S transition.[5]
-
G2/M Phase Arrest: In other cell types, like HeLa cervical cancer cells, emodin causes an arrest in the G2/M phase.[11] This can be linked to the modulation of the cyclin B1/CDK1 complex, which is critical for entry into mitosis.[11]
-
S Phase Arrest: Emodin has also been reported to induce S phase arrest in certain cancer cell lines.[11]
Key Signaling Pathways Modulated by Emodin
Emodin's effects on apoptosis and the cell cycle are mediated through its interaction with several key signaling pathways.
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often hyperactivated in cancer. Emodin has been shown to inhibit the PI3K/Akt/mTOR pathway.[12] Inhibition of this pathway can lead to decreased cell proliferation and survival, and the induction of autophagy, which can sometimes act as a pro-survival or pro-death mechanism.[12]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Emodin's influence on this pathway can be complex and cell-type specific.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer cell survival. Emodin can inhibit the activation of NF-κB, leading to the downregulation of its anti-apoptotic target genes.[1]
Experimental Protocols
This section details the methodologies for key experiments used to study the mechanism of action of emodin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of emodin on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with various concentrations of emodin (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13] Incubate for 1.5 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the emodin concentration.
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
Protocol:
-
Cell Lysis: After treating cells with emodin, wash them with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.[14]
-
SDS-PAGE: Denature the protein samples by boiling in SDS sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[15]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[14] The intensity of the bands corresponds to the amount of the target protein.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI).[16] The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[16]
Protocol:
-
Cell Harvesting and Fixation: Harvest the emodin-treated and control cells. Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store them at -20°C.[17]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., 50 µg/mL propidium iodide) and RNase A (to prevent staining of RNA).[17]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or overnight at 4°C.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms of emodin's action.
Emodin-Induced Intrinsic Apoptosis Pathway
Caption: Emodin induces intrinsic apoptosis via ROS and modulation of Bcl-2 family proteins.
Emodin-Induced G0/G1 Cell Cycle Arrest
Caption: Emodin induces G0/G1 cell cycle arrest through the p53-p21/p27 pathway.
Experimental Workflow for Assessing Emodin's Cytotoxicity
Caption: Workflow for determining the cytotoxicity of emodin using the MTT assay.
Conclusion
Emodin demonstrates significant anticancer potential through a variety of mechanisms, most notably the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways such as the PI3K/Akt/mTOR pathway highlights its potential as a multi-targeting therapeutic agent. While the specific mechanisms of this compound remain to be elucidated, the extensive research on emodin provides a strong foundation for future investigations into this and other related anthraquinone derivatives. Further studies are warranted to explore the full therapeutic potential of these compounds in oncology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The distinct mechanisms of the antitumor activity of emodin in different types of cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer potential of emodin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effects of Emodin on HepG2 Cell: Evidence from Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emodin and Aloe-Emodin Suppress Breast Cancer Cell Proliferation through ERα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Emodin for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of effects of emodin in selected cancer cell lines: enhanced growth inhibition by ascorbic acid and regulation of LRP1 and AR under hypoxia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer action of naturally occurring emodin for the controlling of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emodin-induced autophagy against cell apoptosis through the PI3K/AKT/mTOR pathway in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. origene.com [origene.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
A Comprehensive Technical Guide to 2-Hydroxyl emodin-1-methyl ether (Physcion)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyl emodin-1-methyl ether, more commonly known in scientific literature as Physcion (B1677767), is a naturally occurring anthraquinone (B42736) that has garnered significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of its chemical identity, biological activities, and the molecular pathways it modulates. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on its potential as a therapeutic agent.
Chemical Identity
IUPAC Name: 2,6,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione
Synonyms:
-
Physcion[1]
-
Parietin[1]
-
Rheochrysidin[1]
-
Emodin 3-methyl ether
-
1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione
| Property | Value |
| CAS Number | 521-61-9[1] |
| Molecular Formula | C16H12O5[1] |
| Molecular Weight | 284.26 g/mol [1] |
| Appearance | Yellow powder[1] |
| Solubility | Insoluble in water, soluble in boiling alcohol, benzene, chloroform, ether, acetone, and acetic acid.[1] |
Biological Activities and Quantitative Data
Physcion exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) and autophagy.
Anti-proliferative and Cytotoxic Effects
Physcion has demonstrated significant anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures of its activity are summarized below.
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Incubation Time | Reference |
| CNE2 | Nasopharyngeal Carcinoma | MTT Assay | Dose-dependent viability reduction at 5, 10, and 20 µmol/L | 24 and 48 hours | [2][3] |
| HeLa | Cervical Carcinoma | MTT Assay | Viability reduced to 65.41% at 80 µM, 42.33% at 160 µM, and 18.03% at 200 µM | 48 hours | [4] |
| MDA-MB-231 | Breast Cancer | SRB Assay | 45.4 µM | 72 hours | [3] |
| SMMC7721 | Hepatocellular Carcinoma | Apoptosis Assay | Apoptosis induction | Not specified | [5] |
| HepG2 | Hepatocellular Carcinoma | Apoptosis Assay | Apoptosis induction | Not specified | [5] |
Signaling Pathways Modulated by Physcion
Physcion exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.
ROS-Mediated Apoptosis and Autophagy in Nasopharyngeal Carcinoma
In human nasopharyngeal carcinoma cells (CNE2), physcion treatment leads to an increase in reactive oxygen species (ROS). This oxidative stress disrupts the miR-27a/ZBTB10 axis, leading to the repression of the transcription factor Sp1. The downregulation of Sp1 is a key event that triggers both caspase-dependent apoptosis and autophagy.[2]
Caption: Physcion-induced signaling in nasopharyngeal carcinoma.
AMPK/Sp1/DNMT1 Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) cell lines, physcion has been shown to induce apoptosis by upregulating miR-370. This is achieved through the modulation of the AMPK/Sp1/DNMT1 signaling pathway. Physcion activates AMPK, which in turn suppresses the transcription factor Sp1. The repression of Sp1 leads to a decrease in DNMT1 expression, which ultimately results in the upregulation of miR-370 and subsequent apoptosis.[5][6]
Caption: Physcion-modulated pathway in hepatocellular carcinoma.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of physcion on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Physcion stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of physcion in complete medium. Remove the medium from the wells and add 100 µL of the physcion dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Analysis of Apoptosis by Western Blotting
This protocol is used to detect the expression of key apoptosis-related proteins following physcion treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Physcion
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of physcion for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (e.g., β-actin).
Experimental Workflow for Investigating Physcion's Anti-Cancer Effects
The following diagram illustrates a typical workflow for investigating the anti-cancer properties of physcion.
Caption: Workflow for studying physcion's anti-cancer effects.
Conclusion
This compound (Physcion) is a promising natural compound with well-documented anti-cancer properties. Its ability to induce apoptosis and autophagy in various cancer cell lines through the modulation of key signaling pathways, such as those involving ROS and AMPK, makes it a valuable candidate for further investigation in drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this multifaceted molecule. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential use in cancer therapy.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Physcion Induces Potential Anticancer Effects in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physcion induces apoptosis in hepatocellular carcinoma by modulating miR-370 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 2-Hydroxyl emodin-1-methyl ether from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyl emodin-1-methyl ether is an anthraquinone (B42736) derivative that has been isolated from the seeds of Cassia obtusifolia[1][2][3]. Anthraquinones are a class of naturally occurring phenolic compounds known for their diverse pharmacological activities. This document provides detailed application notes and protocols for the extraction and purification of this compound from plant material, primarily focusing on methodologies applicable to Cassia obtusifolia seeds. The protocols are based on established methods for the isolation of similar anthraquinones from this plant source and may require optimization for the specific target compound.
Data Presentation
The following tables summarize quantitative data relevant to the extraction and purification of anthraquinones from Cassia species. While specific data for this compound is limited, the provided data for related compounds can serve as a valuable reference for experimental design.
Table 1: Comparison of Extraction Methods for Anthraquinones from Cassia Species
| Extraction Method | Plant Material | Solvent | Key Parameters | Anthraquinone Yield/Content | Reference |
| Maceration | Cassia siamea seeds | - | - | Highest content of anthraquinone glycosides compared to other methods | [4] |
| Percolation | Cassia siamea seeds | - | - | High content of anthraquinone glycosides | [4] |
| Soxhlet Extraction | Cassia siamea seeds | - | - | Moderate content of anthraquinone glycosides | [4] |
| Decoction | Cassia siamea seeds | - | - | Lowest content of anthraquinone glycosides | [4] |
| Ultrasound-Assisted Extraction | Cassia alata leaves | Lactic acid:Choline chloride (2:1) | 53°C, 19 min, 1:20 g/mL solid-to-solvent ratio | Emodin (B1671224): 22.835 ± 0.53 µg/g; Total Anthraquinones: 170.646 ± 1.67 µg/g | [5] |
| Soxhlet Extraction with Acid Hydrolysis | Cassia tora seeds | 10% HCl, then Chloroform (B151607) | Reflux with acid for 2h, then Soxhlet extraction | Emodin: 0.012%, Rhein: 0.011% | [6] |
Table 2: Chromatographic Conditions for Anthraquinone Analysis and Purification
| Chromatography Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
| HPTLC | Silica (B1680970) gel | Chloroform:Methanol (B129727) (10:0.2 v/v) | 254 nm | Quantitative analysis of emodin and rhein | [6] |
| HPLC-PDA | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | Isocratic: 0.1% formic acid and 0.01% trifluoroacetic acid in water, and methanol | 287 nm and 436 nm | Assay of emodin | [7][8] |
| UPLC-QTOF-MS | Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 μm) | Gradient elution | MS | Qualitative analysis of anthraquinones | [9] |
| Recycling Counter-Current Chromatography | - | Two-phase solvent system | - | Separation of nine anthraquinones from Cassia obtusifolia | [10] |
| LC-UV | C-18 column (150 mm x 4.6 mm, 5 µm) | Isocratic: 2% acetic acid:methanol (30:70) | 288 nm | Quantification of emodin | [5] |
Experimental Protocols
The following protocols describe generalized methods for the extraction and purification of anthraquinones from plant material. These should be adapted and optimized for the specific isolation of this compound.
Protocol 1: General Extraction of Anthraquinones
This protocol outlines three common methods for the initial extraction of anthraquinones from dried and powdered plant material, such as the seeds of Cassia obtusifolia.
1.1. Maceration Protocol
-
Weigh 100 g of finely powdered plant material.
-
Place the powder in a large conical flask.
-
Add 1 L of 70% ethanol (B145695) to the flask.
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
1.2. Soxhlet Extraction Protocol
-
Weigh 20 g of finely powdered plant material and place it in a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 250 mL of methanol to the round-bottom flask of the Soxhlet apparatus.
-
Assemble the apparatus and heat the solvent to reflux.
-
Continue the extraction for 6-8 hours, or until the solvent in the extractor is colorless.
-
After extraction, allow the apparatus to cool.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator to obtain the crude extract.
1.3. Ultrasonic-Assisted Extraction (UAE) Protocol
-
Weigh 10 g of finely powdered plant material.
-
Place the powder in a beaker and add 200 mL of a suitable solvent (e.g., 70% ethanol).
-
Place the beaker in an ultrasonic bath.
-
Sonication should be carried out at a controlled temperature (e.g., 50°C) for a duration of approximately 20-30 minutes.
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for the separation of anthraquinones from the crude extract using silica gel column chromatography.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
Wash the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner. A common gradient could be a step-wise increase in methanol concentration in chloroform (e.g., 99:1, 98:2, 95:5, etc.).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 10:0.2 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine fractions with similar TLC profiles.
-
-
Isolation of the Target Compound:
-
Concentrate the combined fractions containing the compound of interest to obtain the purified fraction.
-
Further purification may be necessary using techniques like preparative HPLC or recrystallization to achieve high purity.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analytical separation and quantification of anthraquinones.
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A typical starting point could be a 30:70 mixture of 2% acetic acid and methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Monitor at 287 nm and 436 nm for emodin-like compounds.
-
Sample Preparation: Dissolve the extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of a reference compound (if available) to create a calibration curve for quantification.
Visualizations
The following diagrams illustrate the general workflows for the extraction and purification of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. ijrap.net [ijrap.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of anthraquinone compounds from the seed of Cassia obtusifolia L. using recycling counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2-Hydroxyl emodin-1-methyl ether in Biological Samples
Introduction
2-Hydroxyl emodin-1-methyl ether is an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia.[1][2][3][4][5] As a natural product with potential pharmacological activities, it is crucial to develop sensitive and robust analytical methods for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed application note and protocol for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described methodology is based on established protocols for the structurally related compound, emodin (B1671224), and serves as a comprehensive guide for researchers, scientists, and drug development professionals.[6][7][8]
Principle of the Method
The method utilizes the high selectivity and sensitivity of UPLC-MS/MS for the determination of this compound. The biological sample is first subjected to a protein precipitation step to remove macromolecules. The supernatant is then injected into the UPLC system for chromatographic separation on a C18 reversed-phase column. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure the accuracy and precision of the quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS) (e.g., Emodin or a structurally similar compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control biological plasma (e.g., rat, human)
2. Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical column: ACQUITY UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
-
Data acquisition and processing software (e.g., MassLynx)
3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound and the IS in 1 mL of methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
4. Sample Preparation
-
Thaw frozen plasma samples to room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
5. UPLC-MS/MS Conditions
-
UPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A suggested starting point is: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for the specific compound).
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: The precursor and product ions for this compound and the IS need to be determined by infusing the standard solutions into the mass spectrometer.
-
6. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:
-
Selectivity and Specificity: Assess potential interference from endogenous components in the biological matrix.
-
Linearity and Range: Determine the concentration range over which the method is linear, typically using a calibration curve of at least six non-zero concentrations.
-
Accuracy and Precision: Evaluate the intra- and inter-day accuracy and precision using QC samples at low, medium, and high concentrations.
-
Recovery: Determine the extraction efficiency of the analyte and IS from the biological matrix.
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Data Presentation
Table 1: UPLC-MS/MS Parameters for Quantification of this compound
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | ESI (Negative/Positive) |
| MRM Transition (Analyte) | To be determined |
| MRM Transition (IS) | To be determined |
| Cone Voltage (Analyte) | To be determined |
| Collision Energy (Analyte) | To be determined |
| Cone Voltage (IS) | To be determined |
| Collision Energy (IS) | To be determined |
Table 2: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | To be determined (e.g., 1 ng/mL) |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | 90-110% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Key stages in the analytical method lifecycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of a sensitive and robust UPLC-MS/MS method to determine the gender-dependent pharmacokinetics in rats of emodin and its glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and robust UPLC-MS/MS method to determine the gender-dependent pharmacokinetics in rats of emodin and its glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel UPLC-MS/MS method for simultaneous quantification of rhein, emodin, berberine and baicalin in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of 2-Hydroxyl emodin-1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyl emodin-1-methyl ether is an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia.[1][2][3] As a member of the anthraquinone family, it is structurally related to emodin, a compound extensively studied for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4][5][6] Due to the limited specific research on this compound, the following protocols are based on established in vitro assays for characterizing the bioactivity of related anthraquinones, particularly emodin. These methodologies provide a robust framework for the initial screening and mechanistic evaluation of this compound.
Predicted Bioactivities and Relevant In Vitro Assays
Based on its structural class, this compound is predicted to exhibit the following bioactivities, which can be investigated using the described in vitro assays:
-
Anticancer Activity: Assays to determine the cytotoxic and anti-proliferative effects on cancer cell lines.
-
Anti-inflammatory Activity: Assays to measure the inhibition of inflammatory mediators and pathways.
-
Antioxidant Activity: Assays to evaluate the capacity to scavenge free radicals and reduce oxidative stress.
Quantitative Data Summary
| Bioactivity | Assay | Cell Line / System | Emodin IC50 (µM) |
| Anticancer | MTT Assay | HepG2 (Liver Cancer) | 43.87 ± 1.28 |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 52.72 ± 2.22 |
| Anti-inflammatory | 11β-HSD1 Inhibition | Human | 0.186 |
| Anti-inflammatory | 11β-HSD1 Inhibition | Murine | 0.086 |
Experimental Protocols
Anticancer Activity Assays
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
Target cancer cell lines (e.g., HepG2, MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Target cancer cell lines
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Anti-inflammatory Activity Assays
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound
-
Diclofenac sodium (positive control)
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of BSA or egg albumin solution, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
This assay determines the effect of the compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Antibodies against p65, phospho-p65, IκBα, and a loading control (e.g., β-actin)
-
Western blotting reagents and equipment
Protocol:
-
Cell Treatment: Pre-treat RAW 264.7 cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30-60 minutes.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities to determine the levels of phosphorylated p65 and IκBα degradation.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound
-
Ascorbic acid (positive control)
Protocol:
-
Reaction Mixture: Add various concentrations of this compound to a DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
This assay measures the intracellular ROS levels in cells.
Materials:
-
Cell line (e.g., HaCaT keratinocytes)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) or other ROS inducer
Protocol:
-
Cell Treatment: Pre-treat cells with this compound, then induce oxidative stress with H₂O₂.
-
Staining: Load the cells with DCFH-DA, which is oxidized to the fluorescent DCF in the presence of ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Quantify the reduction in ROS levels in treated cells compared to controls.
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers [ijbs.com]
- 5. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Hydroxyl Emodin-1-Methyl Ether in Cancer Cell Line Studies: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyl emodin-1-methyl ether is an anthraquinone (B42736) derivative found in plants such as Cassia obtusifolia. While research on this specific compound is emerging, its structural similarity to emodin (B1671224)—a well-studied natural compound with demonstrated anti-cancer properties—suggests its potential as a valuable agent in oncological research. Emodin has been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in various cancer cell lines. This document provides detailed application notes and experimental protocols, leveraging the extensive data on emodin as a foundational guide for investigating the anti-cancer effects of this compound.
Disclaimer: The following protocols and pathway descriptions are based on studies conducted with the closely related compound, emodin. Researchers should optimize and validate these methodologies for this compound in their specific cancer cell line models.
Data Presentation: Anti-Proliferative Activity of Emodin Derivatives
The anti-proliferative effects of emodin and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic effects of these compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Calu-1 | Lung Carcinoma | 21.3 | [1] |
| This compound | HeLa | Cervical Cancer | 50 | [1] |
| Emodin | HepG2 | Hepatocellular Carcinoma | 43.87 ± 1.28 | [2] |
| Emodin | MCF-7 | Breast Cancer | 52.72 ± 2.22 | [2] |
| Emodin | A2780/taxol (paclitaxel-resistant) | Ovarian Cancer | Not specified, but enhances paclitaxel (B517696) sensitivity | [3] |
| Emodin | T24 | Bladder Cancer | Concentration-dependent inhibition | [4] |
| Emodin | 5637 | Bladder Cancer | Concentration-dependent inhibition | [4] |
| Emodin | K562 | Chronic Myeloid Leukemia | Not specified, but shows cytotoxic effect | [5] |
| Emodin | SH-SY5Y | Neuroblastoma | Not specified, but induces cell cycle arrest at 75-100 µM | [6] |
Key Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution to the cells and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow.
Signaling Pathways Modulated by Emodin
Studies on emodin have revealed its interaction with several critical signaling pathways involved in cancer progression. It is plausible that this compound may exert its effects through similar mechanisms.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Emodin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[7][8]
Emodin-mediated inhibition of the PI3K/Akt/mTOR pathway.
Mitochondrial Apoptosis Pathway
Emodin can induce apoptosis through the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases.[5][9][10]
Emodin-induced mitochondrial apoptosis pathway.
Conclusion
This compound represents a promising candidate for further investigation as an anti-cancer agent. The methodologies and pathway information provided, based on the well-characterized activities of emodin, offer a solid framework for initiating these studies. It is imperative for researchers to adapt and validate these protocols for their specific experimental systems to accurately elucidate the therapeutic potential of this compound.
References
- 1. Preparation of novel antiproliferative emodin derivatives and studies on their cell cycle arrest, caspase dependent apoptosis and DNA binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer action of naturally occurring emodin for the controlling of cervical cancer [explorationpub.com]
- 4. Emodin inhibits the proliferation and invasion of bladder cancer cells via down-regulating Notch1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of emodin against human chronic myelocytic leukemia K562 cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxyl emodin-1-methyl ether as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental evidence for the use of 2-Hydroxyl emodin-1-methyl ether as a molecular probe is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of its parent compound, emodin (B1671224), and serve as a guide for potential applications. Researchers should perform initial validation experiments to confirm the suitability of this compound for these purposes.
Introduction
This compound is an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia.[1][2][3] Like its parent compound, emodin, it possesses a chemical structure that suggests potential biological activity and utility as a molecular probe. Anthraquinones are known to interact with various biological targets and often exhibit intrinsic fluorescence, a key property for a molecular probe.
This document outlines potential applications of this compound as a molecular probe for studying cellular signaling pathways and for use in biochemical assays. The provided protocols are adapted from established methods for emodin and should be optimized for specific experimental conditions.
Potential Applications as a Molecular Probe
Based on the known biological activities of emodin, this compound could potentially be used as a molecular probe in the following areas:
-
Inhibition of Protein Kinases: Emodin is known to inhibit several protein kinases. This compound may serve as a probe to study the activity and inhibition of kinases within pathways such as PI3K/Akt/mTOR and MAPK/ERK.
-
Modulation of Inflammatory Pathways: Emodin has anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway. This derivative could be used to investigate inflammatory processes.
-
Fluorescence-Based Imaging: The anthraquinone scaffold of this compound likely confers fluorescent properties, making it a potential tool for cellular imaging studies to track its uptake and subcellular localization.
-
Biochemical Assays: It can be used as a reference compound or a tool compound in high-throughput screening assays to identify novel modulators of the pathways it affects.
Physicochemical and Biological Properties
A summary of the key properties of this compound and its parent compound emodin is provided below.
| Property | This compound | Emodin |
| Molecular Formula | C₁₆H₁₂O₆ | C₁₅H₁₀O₅ |
| Molecular Weight | 300.26 g/mol | 270.24 g/mol [4] |
| Source | Cassia obtusifolia[1][2][3] | Various plants, fungi, and lichens[4] |
| Reported Biological Activities (of parent compound) | N/A | Anti-inflammatory, antioxidant, anticancer, antibacterial[5][6] |
| Potential Signaling Pathway Interactions (inferred) | PI3K/Akt/mTOR, MAPK/ERK, NF-κB | PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and others |
Signaling Pathways of Interest
The following diagrams illustrate the key signaling pathways that are known to be modulated by emodin and may be relevant for studies using this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for using this compound as a molecular probe.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity of this compound against a specific protein kinase (e.g., Akt, ERK).
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the recombinant kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes (or as recommended for the specific kinase).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to its target proteins in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound (stock solution in DMSO)
-
Cell lysis buffer
-
PBS
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein analysis (SDS-PAGE, Western blotting)
-
Antibodies against the putative target protein
Procedure:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Binding of the probe to its target will stabilize the protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Protocol 3: Cellular Imaging with Fluorescence Microscopy
This protocol aims to visualize the cellular uptake and localization of this compound, leveraging its potential intrinsic fluorescence.
Materials:
-
Cultured cells grown on glass coverslips
-
This compound
-
Cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker™ Red CMXRos (for mitochondrial staining, optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Treat cells with an appropriate concentration of this compound and incubate for various time points.
-
(Optional) Co-stain with Hoechst 33342 and/or other organelle-specific fluorescent dyes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope. The excitation and emission wavelengths for the probe will need to be determined empirically but are likely in the blue to green range for excitation and green to yellow for emission, typical for anthraquinones.
-
Analyze the images to determine the subcellular localization of the probe.
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison. An example is provided below.
| Assay | Target | Metric | Value (μM) |
| In Vitro Kinase Assay | Akt1 | IC₅₀ | To be determined |
| In Vitro Kinase Assay | ERK2 | IC₅₀ | To be determined |
| Cell Viability Assay | HeLa | EC₅₀ | To be determined |
Conclusion
While this compound is a structurally interesting natural product, its application as a molecular probe requires further investigation. The protocols and potential applications outlined in this document, based on the known properties of emodin, provide a solid foundation for researchers to begin exploring its utility in their own experimental systems. It is crucial to perform thorough validation and characterization before employing it as a reliable molecular probe.
References
Protocol for the Solubilization and Use of 2-Hydroxyl emodin-1-methyl ether in Cell Culture
For Research Use Only
Introduction
2-Hydroxyl emodin-1-methyl ether is a naturally occurring anthraquinone (B42736) found in the seeds of Cassia obtusifolia.[1] Like its parent compound emodin (B1671224), it is investigated for its potential biological activities, including anticancer properties. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays. This protocol provides a detailed procedure for the solubilization of this compound and its application in cell culture experiments.
Data Summary
The following table summarizes the key quantitative data for the handling of this compound and its parent compound, emodin.
| Parameter | This compound | Emodin (for reference) |
| Molecular Formula | C₁₆H₁₂O₆ | C₁₅H₁₀O₅ |
| CAS Number | 346434-45-5 | 518-82-1 |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | DMSO, Ethanol |
| Solubility | Data not readily available, presumed soluble in DMSO based on chemical structure and vendor information. | Soluble in DMSO and ethanol; practically insoluble in water.[2][3] |
| Stock Solution Conc. | 1-10 mM in DMSO | 10-50 mM in DMSO |
| Working Conc. | Typically in the µM range (to be determined empirically) | 10-200 µM in cell culture media.[4] |
| Storage of Stock Solution | -20°C for short-term (months); -80°C for long-term (years) | In solvent: -80°C for up to 6 months; -20°C for up to 1 month. |
Experimental Protocol
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Cells for treatment
Stock Solution Preparation (10 mM)
-
Aseptic Technique: Perform all steps under a sterile biological safety cabinet to maintain the sterility of the stock solution.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight assumed to be ~300.26 g/mol ), weigh out approximately 0.3 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve the desired concentration. For the example above, add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solution
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
Cell Treatment
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere and reach the desired confluency.
-
Treatment: Remove the existing medium and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays to evaluate the effects of the compound.
Visualization of Potential Signaling Pathway
This compound, as an anthraquinone derivative, may influence key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a frequently implicated target of emodin and related compounds.[4][5]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for cell culture studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Hydroxyl emodin-1-methyl ether
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) found in the seeds of Cassia obtusifolia.[1][2][3] Due to the absence of a specific validated HPLC method for this compound in the public domain, this protocol has been developed based on established methods for structurally similar anthraquinones, such as emodin, rhein, chrysophanol, and physcion.[4][5] The proposed reverse-phase HPLC (RP-HPLC) method utilizes a C18 column with a gradient elution of methanol (B129727) and an acidified aqueous mobile phase, coupled with UV detection. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis guidelines, intended to serve as a robust starting point for method development and validation by researchers and drug development professionals.
Introduction
This compound is a naturally occurring anthraquinone derivative with potential pharmacological significance.[1][2] Accurate and reliable quantification of this compound in various matrices is essential for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This document outlines a recommended HPLC method for the analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Orthophosphoric acid (or Formic acid), analytical grade
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography data acquisition and processing software
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These conditions are based on methods for similar anthraquinones and may require optimization.[4][5][6]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Orthophosphoric acid (v/v) in water |
| Mobile Phase B | Methanol |
| Gradient Elution | 0-15 min, 60-90% B; 15-20 min, 90% B; 20.1-25 min, 60% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or scan for optimal wavelength with PDA detector) |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction: For plant material or other solid samples, an appropriate extraction method such as sonication or soxhlet extraction with methanol should be employed.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter.
Data Analysis and Method Validation
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. The concentration of this compound in the samples can then be determined from this curve.
For method validation, the following parameters, with representative values from similar compound analyses, should be assessed[5]:
| Validation Parameter | Typical Range for Related Anthraquinones |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Illustrative)
As this compound is a natural product, its specific signaling pathway interactions may be a subject of ongoing research. The following diagram illustrates a hypothetical interaction with a common cellular signaling pathway, which can be adapted as more specific biological data becomes available.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. abmole.com [abmole.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Docking Simulation of 2-Hydroxyl emodin-1-methyl ether with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) derivative isolated from the seeds of Cassia obtusifolia, is a molecule of interest in drug discovery due to the diverse biological activities of its parent compound, emodin (B1671224).[1][2] Emodin has demonstrated a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-viral properties.[3] Molecular docking is a crucial computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in understanding the potential interactions between a small molecule, such as this compound, and its protein targets at a molecular level, thereby elucidating its mechanism of action and guiding further drug development efforts.
These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of this compound with relevant protein targets implicated in cancer and inflammation. Due to the limited availability of specific docking studies for this compound, this document will leverage data from studies on the closely related compound, emodin, and its derivatives to illustrate the application of these protocols. This approach provides a robust framework for researchers to conduct similar in silico investigations.
Key Protein Targets
Based on the known activities of emodin and its derivatives, the following protein targets are of significant interest for docking studies with this compound:
-
Anti-Cancer Targets:
-
MutT Homolog 1 (MTH1): An enzyme that prevents the incorporation of damaged nucleotides into DNA, and its inhibition is a promising strategy for cancer therapy.[5][6]
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a key role in regulating the immune response to infection and is implicated in cancer and inflammatory diseases.[7]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain, and its overexpression is linked to several types of cancer.[8]
-
Topoisomerase I (TOP1): An enzyme crucial for DNA replication and transcription, and a well-established target for cancer chemotherapy.[8]
-
N-acetyltransferase 2 (NAT2): An enzyme involved in the metabolism of xenobiotics, including carcinogens.[8]
-
-
Anti-Inflammatory Target:
-
Vasopressin V1A Receptor (V1AR): A G-protein coupled receptor involved in various physiological processes, including inflammation.[9]
-
Data Presentation: Docking Simulation Results
The following tables summarize quantitative data from molecular docking studies of emodin and its derivatives with the aforementioned target proteins. This data is presented to provide a comparative benchmark for anticipated results from docking simulations with this compound.
Table 1: Binding Energies of Emodin Derivatives with Anti-Cancer Target Proteins
| Derivative | Target Protein | Binding Energy (kcal/mol) |
| Emodin Derivative (D2) | NAT2 | -10.6 |
| Emodin Derivative (D5) | NAT2 | -10.2 |
| Emodin Derivative (D6) | NAT2 | -10.2 |
| Emodin Derivative (D9) | NAT2 | -10.2 |
| Emodin Derivative (D8) | TOP1 | -8.4 |
| Emodin Derivative (D1) | COX-2 | -8.8 |
Source: Adapted from a study on in silico evaluation of emodin derivatives.[8][10]
Table 2: Binding Energies of Emodin with Various Anti-Cancer Target Proteins
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Emodin | Caspase-3 | 2J32 | -7.8 |
| Emodin | Bcl-2 | 2W3L | -8.5 |
| Emodin | TNIK | 2X7F | -8.15 |
| Emodin | CDK2 | 1H1S | -8.0 |
This data is provided for comparative purposes and is derived from studies on emodin.
Experimental Protocols
This section provides a detailed methodology for performing molecular docking simulations using AutoDock Vina, a widely used and effective open-source docking program.[11]
Protocol 1: Molecular Docking using AutoDock Vina
1. Preparation of the Receptor Protein:
-
1.1. Obtain Protein Structure: Download the 3D crystal structure of the target protein in PDB format from the Protein Data Bank (RCSB PDB).
-
1.2. Pre-processing:
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, co-factors, and existing ligands.
-
Repair any missing residues or atoms in the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
-
1.3. Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
2. Preparation of the Ligand (this compound):
-
2.1. Obtain Ligand Structure:
-
The 3D structure of this compound can be obtained from databases like PubChem (CID 10086148) or synthesized using chemical drawing software like ChemDraw.
-
-
2.2. Ligand Optimization:
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
-
2.3. Save as PDBQT: Save the optimized ligand structure in the PDBQT format. This step will also define the rotatable bonds in the ligand.
3. Setting up the Docking Simulation:
-
3.1. Define the Binding Site (Grid Box):
-
Identify the active site of the target protein. This can be determined from the position of a co-crystallized ligand or through literature review and binding site prediction tools.
-
Define a grid box that encompasses the entire binding site. The size and center coordinates of the grid box need to be specified.
-
-
3.2. Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
4. Running the Docking Simulation:
-
4.1. Execute AutoDock Vina:
-
Open a command-line terminal and navigate to the directory containing the prepared files.
-
Run the docking simulation using the following command:
-
-
4.2. Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
5. Analysis of Results:
-
5.1. Binding Affinity: The binding affinity is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding.
-
5.2. Visualization of Binding Poses:
-
Use molecular visualization software to open the receptor PDBQT file and the output ligand PDBQT file.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the binding pocket for the best-ranked poses.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with the target proteins.
Caption: Workflow for Molecular Docking Simulation.
Caption: Canonical NF-κB Signaling Pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. Molecular Docking and ADMET Study of Emodin Derivatives as Anticancer Inhibitors of NAT2, COX2 and TOP1 Enzymes [scirp.org]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 2-Hydroxyl emodin-1-methyl ether
Welcome to the technical support center for 2-Hydroxyl emodin-1-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound and provides step-by-step protocols to resolve them.
Issue: Poor dissolution of this compound in aqueous buffers.
Cause: this compound, an anthraquinone (B42736) derivative, is a lipophilic molecule with inherently low water solubility due to its polycyclic aromatic structure.[1][2]
Solutions:
-
pH Adjustment: The phenolic hydroxyl groups in the molecule can be ionized at higher pH, increasing its solubility.[3][4]
-
Co-solvency: The use of water-miscible organic solvents can reduce the polarity of the aqueous medium, enhancing the dissolution of hydrophobic compounds.[5]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within cyclodextrin cavities can significantly improve its aqueous solubility.[6][7][8]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution rates and solubility.[9][10][11]
Experimental Protocols
Below are detailed methodologies for the key solubilization techniques.
Protocol for Solubility Enhancement via pH Adjustment
This method is effective for compounds with ionizable functional groups, such as the hydroxyl groups present in this compound.
Methodology:
-
Prepare a series of aqueous buffer solutions with a pH range from 7.0 to 11.0 (e.g., phosphate (B84403) buffers, borate (B1201080) buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer solution.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Expected Outcome: The solubility of this compound is expected to increase as the pH of the aqueous solution becomes more alkaline.[3]
Protocol for Solubility Enhancement using Co-solvents
This protocol details the use of water-miscible organic solvents to improve the solubility of this compound.
Methodology:
-
Select a panel of biocompatible co-solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400).
-
Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of the co-solvent in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-6 from the "Protocol for Solubility Enhancement via pH Adjustment" to determine the solubility in each mixture.
Expected Outcome: The solubility will generally increase with a higher concentration of the organic co-solvent.
Protocol for Solubility Enhancement via Cyclodextrin Complexation
This method involves the formation of inclusion complexes to enhance solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[6][7][8]
Methodology:
-
Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Stir the mixtures at a constant temperature for 24-48 hours.
-
Follow steps 4-6 from the "Protocol for Solubility Enhancement via pH Adjustment" to quantify the dissolved compound.
Expected Outcome: The aqueous solubility of this compound will increase with higher concentrations of cyclodextrin due to the formation of soluble inclusion complexes.[12][13]
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using the hot homogenization and ultrasonication method to improve the solubility and bioavailability of this compound.
Methodology:
-
Lipid Phase Preparation: Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve a specific amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a defined period to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), and entrapment efficiency.
Data Presentation
The following tables summarize the expected qualitative and quantitative outcomes from the described experimental protocols.
Table 1: Effect of pH on the Aqueous Solubility of this compound (Illustrative Data)
| pH of Aqueous Buffer | Expected Solubility Increase (Relative to pH 7.0) |
| 7.0 | Baseline |
| 8.0 | Moderate |
| 9.0 | Significant |
| 10.0 | High |
| 11.0 | Very High |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound (Illustrative Data)
| Co-solvent System (v/v) | Expected Solubility Increase (Relative to Water) |
| 10% Ethanol in Water | Low |
| 30% Ethanol in Water | Moderate |
| 50% Ethanol in Water | High |
| 10% PEG 400 in Water | Moderate |
| 30% PEG 400 in Water | High |
Table 3: Effect of Cyclodextrin Concentration on the Aqueous Solubility of this compound (Illustrative Data)
| Cyclodextrin Solution (w/v) | Expected Solubility Increase (Relative to Water) |
| 1% HP-β-CD in Water | Moderate |
| 5% HP-β-CD in Water | High |
| 10% HP-β-CD in Water | Very High |
Visualizations
The following diagrams illustrate the workflows and mechanisms described in this guide.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in pure water?
Q2: Are there any safety precautions to consider when using organic co-solvents?
A2: Yes, when using organic co-solvents, it is important to consider their potential toxicity, especially for in vivo applications. Always consult the material safety data sheet (MSDS) for each solvent and consider using biocompatible solvents like ethanol, propylene glycol, and PEG 400 at the lowest effective concentrations.
Q3: How does the pH affect the stability of this compound?
A3: Anthraquinone derivatives can be sensitive to prolonged exposure to light and extreme pH conditions.[14] While alkaline conditions can improve solubility, it is advisable to assess the chemical stability of the compound at the desired pH over the experimental timeframe.
Q4: Which type of cyclodextrin is most effective for this compound?
A4: Modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often more effective than native β-cyclodextrin due to their higher aqueous solubility and ability to form more stable inclusion complexes.[6][7][8]
Q5: Can these solubilization methods be combined?
A5: Yes, in some cases, a combination of methods can be more effective. For instance, using a co-solvent system to dissolve the compound before incorporating it into a cyclodextrin solution or preparing nanoparticles in a buffered aqueous phase are common strategies to further enhance solubility.
References
- 1. Emodin | 518-82-1 [chemicalbook.com]
- 2. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. jddtonline.info [jddtonline.info]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. api.fspublishers.org [api.fspublishers.org]
Stability issues of 2-Hydroxyl emodin-1-methyl ether in different solvents and pH.
Technical Support Center: 2-Hydroxyl emodin-1-methyl ether (Physcion)
Welcome to the technical support center for this compound, also known as physcion (B1677767). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in different experimental conditions. The information provided herein is based on general knowledge of anthraquinone (B42736) and phenolic compound stability, as direct stability studies on physcion are limited.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For optimal stability, solid physcion should be stored at 4°C or lower, protected from light in a tightly sealed container. Solutions of physcion are more susceptible to degradation and should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at -20°C or -80°C and protected from light.
Q2: In which common laboratory solvents is this compound soluble and what is its expected stability?
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on the behavior of other anthraquinones and phenolic compounds, the stability of physcion in aqueous solutions is expected to be highly pH-dependent. Phenolic hydroxyl groups on the anthraquinone ring can deprotonate at higher pH, making the molecule more susceptible to oxidation. It is anticipated that physcion will be more stable in acidic to neutral pH (around pH 3-7) and may degrade more rapidly in alkaline conditions (pH > 8).[1][2][3]
Q4: What are the likely degradation pathways for this compound?
A4: The potential degradation pathways for physcion, inferred from related compounds, include:
-
Oxidation: The anthraquinone core is susceptible to oxidation, which can be accelerated by light, heat, and high pH. This can lead to the formation of various oxidized derivatives.
-
Demethylation: The methoxy (B1213986) group may be cleaved under certain conditions (e.g., strong acid or enzymatic activity) to form the corresponding hydroxylated derivative.[4]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of compound activity in a cell-based assay. | Degradation of physcion in the culture medium. | Prepare fresh stock solutions in DMSO. Minimize the final concentration of DMSO in the culture medium. Add physcion to the medium immediately before the experiment. Consider performing a time-course experiment to assess stability in your specific medium. |
| Inconsistent results between experiments. | Inconsistent storage or handling of physcion solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always protect solutions from light. Use a consistent solvent and concentration for stock solutions. |
| Appearance of unknown peaks in HPLC analysis over time. | Degradation of the physcion sample. | Analyze the sample immediately after preparation. If storage is necessary, store at -80°C. Compare the chromatogram to a freshly prepared standard to identify potential degradation products. Perform forced degradation studies to identify likely degradants. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility of physcion. | Use a co-solvent such as DMSO or ethanol (B145695) (ensure the final concentration is compatible with your experiment). Prepare a more dilute solution. Adjust the pH of the buffer, as solubility can be pH-dependent. |
Data Presentation: Inferred Stability Profile
The following tables summarize the expected stability of this compound based on data from structurally similar anthraquinones like emodin (B1671224) and general principles of chemical stability.[5][6][7][8]
Table 1: Inferred Stability of this compound in Different Solvents (Stored at 4°C, Protected from Light)
| Solvent | Expected Stability (Short-term, < 24 hours) | Expected Stability (Long-term, > 24 hours) | Remarks |
| DMSO (anhydrous) | High | Moderate to High | Hygroscopic; absorbed water can promote hydrolysis. |
| Ethanol/Methanol (B129727) | Moderate | Low to Moderate | Potential for esterification or other reactions, especially if acidic or basic impurities are present. |
| Acetonitrile | High | Moderate to High | Generally a good solvent for storage if anhydrous. |
| Aqueous Buffers | pH-dependent | Generally Low | Prone to oxidation and other pH-mediated degradation. |
Table 2: Inferred pH Stability of this compound in Aqueous Solution
| pH Range | Expected Stability | Potential Degradation Pathway |
| 1-4 (Acidic) | Moderate | Susceptible to acid-catalyzed hydrolysis or demethylation.[6] |
| 4-7 (Weakly Acidic to Neutral) | High | Expected to be most stable in this range. |
| 7-10 (Weakly Alkaline) | Moderate to Low | Increased susceptibility to oxidation due to deprotonation of phenolic groups.[1][2] |
| >10 (Strongly Alkaline) | Low | Rapid degradation is likely.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for investigating the stability of this compound under various stress conditions.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of physcion in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of physcion remaining at each time point compared to an unstressed control.
-
Identify and quantify any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate physcion from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of physcion (e.g., around 254 nm, 288 nm, or 430 nm).
-
Column Temperature: 30°C.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Putative degradation pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. nelsonlabs.com [nelsonlabs.com]
Troubleshooting low yield in 2-Hydroxyl emodin-1-methyl ether synthesis.
Welcome to the technical support center for the synthesis of 2-Hydroxyl emodin-1-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on factors that can lead to low yield and undesired side products. The synthesis is typically approached via a regioselective O-methylation of emodin (B1671224), a reaction that can be challenging due to the presence of multiple hydroxyl groups with different acidities.
Frequently Asked Questions (FAQs):
Q1: Why is the regioselectivity of the methylation not favoring the 1-OH position?
The hydroxyl groups at positions 1, 3, and 8 on the emodin scaffold exhibit different acidities due to intramolecular hydrogen bonding and electronic effects. The 1- and 8-OH groups are peri to the carbonyl groups and are known to be more acidic than the 3-OH group. Selective methylation at the 1-position over the 8-position can be influenced by steric hindrance and the reaction conditions.
-
Troubleshooting:
-
Protecting Groups: Consider protecting the more reactive hydroxyl groups, such as the 3- and 8-OH, prior to methylation. A common strategy involves acetylation followed by deprotection.
-
Reaction Conditions: A highly selective procedure for monomethylation of the structurally similar 1,8-dihydroxy-9,10-anthraquinone has been achieved by refluxing in tetraglyme.[1] This suggests that solvent choice is critical for controlling regioselectivity.
-
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields in the synthesis of this compound can arise from several factors, including incomplete reaction, side reactions, and degradation of the product.
-
Troubleshooting:
-
Incomplete Deprotonation: The Williamson ether synthesis, a common method for this transformation, requires the formation of a phenoxide. If the base used is not strong enough to deprotonate the hydroxyl group, the reaction will not proceed to completion. Consider using a stronger base or increasing the reaction temperature.
-
Side Reactions: Over-methylation to form di- or tri-methylated products is a common side reaction. C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen, can also occur. Optimizing the stoichiometry of the methylating agent and controlling the reaction time and temperature can help minimize these side reactions.
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Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at an appropriate temperature to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
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Q3: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
The presence of multiple spots on a TLC plate indicates a mixture of products.
-
Possible Byproducts:
-
Unreacted Emodin: The starting material may not have fully reacted.
-
Over-methylated Products: These include 1,3-di-O-methyl emodin, 1,8-di-O-methyl emodin, and 1,3,8-tri-O-methyl emodin.
-
Other Regioisomers: Methylation at the 3- or 8-position will result in different isomers.
-
C-alkylated Products: As mentioned, the methyl group can add to the carbon backbone.
-
-
Troubleshooting:
-
Purification: Column chromatography is often necessary to separate the desired product from the mixture. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is typically used. Reverse phase flash chromatography has also been reported for the purification of emodin derivatives.[2]
-
Data Presentation
The following table summarizes typical reaction conditions for the selective methylation of 1,8-dihydroxyanthraquinone, which can be adapted for the synthesis of this compound.
| Parameter | Condition 1: Monomethylation[1] | Condition 2: Dimethylation[1] |
| Starting Material | 1,8-dihydroxy-9,10-anthraquinone | 1,8-dihydroxy-9,10-anthraquinone |
| Methylating Agent | Methyl tosylate | Methyl tosylate |
| Base | Sodium carbonate | Sodium carbonate |
| Solvent | Tetraglyme | None (solvent-free) |
| Temperature | Reflux | Heating |
| Reaction Time | 2 hours | 10 minutes |
| Reported Yield | 93% (of monomethylated product) | Excellent (for dimethylated product) |
Experimental Protocols
Representative Protocol for Selective Monomethylation of Emodin:
This protocol is based on a method for the selective monomethylation of 1,8-dihydroxyanthraquinone and may require optimization for emodin.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine emodin (1 equivalent), methyl tosylate (2.8 equivalents), and anhydrous sodium carbonate (1.6 equivalents) in tetraglyme.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, add water to the reaction mixture to precipitate the product.
-
Isolation: Filter the precipitate, wash with water, and dry.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired this compound.
Mandatory Visualization
Synthesis Pathway and Potential Side Reactions
Caption: Synthetic pathway to this compound and potential side products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Signaling Pathway (Illustrative - Emodin's General Biological Activity)
Caption: Illustrative signaling pathway modulated by emodin.
References
Optimizing extraction efficiency of 2-Hydroxyl emodin-1-methyl ether from natural sources.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 2-Hydroxyl emodin-1-methyl ether from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
This compound is an anthraquinone (B42736) derivative that has been isolated from several plant species. The primary documented sources include:
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Seeds of Cassia obtusifolia (also known as Senna obtusifolia)[1][2][3][4]
-
Seeds of Senna tora[4]
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Ventilago leiocarpa[4]
Q2: Which solvents are most effective for extracting this compound?
As an anthraquinone, the choice of solvent is critical and depends on whether you are extracting the free aglycone or its glycoside form.[5] Generally, a sequential extraction with solvents of increasing polarity is recommended.[5]
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For Free Aglycones (like this compound): Non-polar to moderately polar solvents are effective. Dichloromethane (B109758) has been shown to be highly selective for anthraquinone aglycones like emodin (B1671224) and physcion.[6] Other suitable solvents include ether, chloroform, and ethyl acetate.[5]
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For Anthraquinone Glycosides: More polar solvents are required, such as ethanol (B145695), methanol (B129727), water, or mixtures of ethanol/methanol and water.[5]
Studies on similar anthraquinones have found that ethanol is an excellent solvent, particularly when used in a 1:20 solid-to-solvent ratio.[7][8] A 70% aqueous acetone (B3395972) solution has also demonstrated high extraction efficiency for anthraquinones.[6]
Q3: What are the key factors that influence the extraction yield?
Several factors critically impact the efficiency of extracting this compound. Optimizing these parameters is essential for maximizing yield.
| Factor | Influence on Extraction Efficiency | Key Considerations |
| Solvent Choice | The solvent's polarity must match that of the target compound to ensure high solubility.[9][10][11] | Use non-polar solvents like dichloromethane for the aglycone form and polar solvents like ethanol for glycosides.[5][6] |
| Temperature | Higher temperatures generally increase solubility and diffusion rates, but can cause degradation of heat-sensitive compounds.[10][11] | Avoid using hot methanol or ethanol for prolonged periods, as this can lead to the formation of artifacts.[5] |
| pH | The pH of the extraction medium can alter the solubility of anthraquinones. Basic solutions are sometimes used for extraction.[5][12] | Prior acid hydrolysis can significantly increase the yield of aglycones by breaking down their corresponding glycosides.[7][13] |
| Particle Size | Smaller particle sizes increase the surface area available for solvent contact, enhancing extraction efficiency.[11][12] | Grind the plant material to a fine, uniform powder before extraction.[14] |
| Solid-to-Solvent Ratio | A sufficient volume of solvent is needed to ensure the complete dissolution and extraction of the target compound. | A ratio of 1:20 (w/v) of plant material to ethanol was found to be effective for extracting anthraquinones.[7][8] |
| Extraction Time | Adequate contact time between the solvent and the plant material is necessary to achieve optimal extraction.[11] | For methods like ultrasonication, efficiency may increase up to a certain point (e.g., 45 minutes) and then decline.[7][8] |
| Agitation/Mixing | Proper agitation ensures continuous contact between the solvent and the plant material, facilitating mass transfer. | Gentle swirling is preferred over vigorous shaking in liquid-liquid extraction to prevent emulsion formation.[15] |
Q4: Which extraction method is considered the most efficient?
The efficiency of an extraction method depends on the specific compound, the plant matrix, and the available resources. A comparison of common methods for anthraquinones revealed that heat reflux extraction for 45 minutes provided the highest recovery.[7]
| Method | Description | Advantages | Disadvantages |
| Heat Reflux | The sample is boiled with a solvent, and the solvent vapor is condensed and returned to the extraction flask. | High extraction efficiency; found to be most effective for some anthraquinones.[7][8] | Can degrade thermolabile compounds; requires careful temperature control.[10] |
| Soxhlet Extraction | Continuous extraction where fresh solvent is repeatedly passed over the sample. | Efficient for compounds with limited solubility; requires less solvent than maceration. | Time-consuming; potential for thermal degradation of the compound.[16] |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. | Faster than traditional methods; operates at lower temperatures, reducing degradation risk.[5][17] | Efficiency can decline after an optimal time period.[7][8] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly ("green") method; highly selective; non-toxic.[11][18] | High initial equipment cost; CO2 is non-polar and may require a modifier for polar compounds.[18] |
| Maceration | The plant material is soaked in a solvent for a period of time with occasional agitation. | Simple and requires minimal equipment. | Time-consuming and may result in lower yields compared to other methods.[13] |
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process.
Problem 1: Low Extraction Yield
A low yield of this compound can be frustrating. Follow this decision tree to diagnose and resolve the issue.
Caption: Troubleshooting flowchart for low extraction yield.
Problem 2: Emulsion Formation During Liquid-Liquid Extraction
During the purification step, stubborn emulsions can form at the interface between the aqueous and organic layers, making separation difficult.
Causes:
-
High concentrations of surfactant-like molecules (e.g., phospholipids, fatty acids) in the crude extract.[15]
-
Vigorous shaking or mixing of the separatory funnel.[15]
Solutions:
-
Mechanical Separation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.[15] If an emulsion has formed, sometimes allowing it to stand for an extended period can resolve the issue.
-
"Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing the emulsifying agent into one of the phases.[15]
-
Change Solvent: Adding a small amount of a different organic solvent can alter the polarity and help solubilize the emulsifying agent, breaking the emulsion.[15]
-
Filtration: Passing the mixture through a bed of celite or glass wool can sometimes help to break up the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
Problem 3: Compound Degradation
This compound, like other anthraquinones, can be susceptible to degradation.
Causes:
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High Temperature: Excessive heat during methods like heat reflux or Soxhlet extraction can cause decomposition.[10]
-
Light Exposure: Many natural products are photosensitive. Emodin is known to be sensitive to prolonged exposure to light.[13]
-
Extreme pH: Highly acidic or basic conditions can potentially alter the compound's structure.
Solutions:
-
Temperature Control: Use extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction (UAE) or maceration at room temperature.[5] If using heat, carefully control the temperature and minimize the extraction time.
-
Protect from Light: Conduct extraction and subsequent handling steps in amber glassware or under conditions with minimal light to prevent photodegradation.
-
pH Management: While acid hydrolysis can improve yields, it should be performed under controlled conditions to avoid unwanted side reactions. Neutralize the extract after the hydrolysis step.
Experimental Protocols
Protocol 1: Optimized Heat Reflux Extraction
This protocol is based on methods found to be highly effective for anthraquinone extraction.[7]
-
Preparation of Plant Material: Grind the dried seeds of the source plant (e.g., Cassia obtusifolia) into a fine powder (e.g., 40-60 mesh).
-
Acid Hydrolysis (Optional but Recommended): To increase the yield of the aglycone, mix the plant powder with a dilute acid (e.g., 1M HCl) and heat gently (e.g., 60°C for 1 hour) to hydrolyze the glycosides. Neutralize the mixture before proceeding.
-
Extraction Setup: Place 10 g of the pre-treated plant powder into a round-bottom flask. Add 200 mL of 95% ethanol (a 1:20 solid-to-solvent ratio).
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 45 minutes.
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Purification: The resulting crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography.
Visualizations
Caption: General workflow for extraction and purification.
Caption: Key factors influencing extraction efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. abmole.com [abmole.com]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry [mdpi.com]
- 7. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Art of Extraction: Influencing Factors in Plant Compounds Harvesting [greenskybio.com]
- 11. organomation.com [organomation.com]
- 12. phytojournal.com [phytojournal.com]
- 13. api.fspublishers.org [api.fspublishers.org]
- 14. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. plantsjournal.com [plantsjournal.com]
Identification of degradation products of 2-Hydroxyl emodin-1-methyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-Hydroxyl emodin-1-methyl ether?
A1: Based on studies of related anthraquinones like emodin (B1671224) and aloe-emodin (B1665711), this compound is likely susceptible to degradation under acidic, oxidative, and photolytic conditions. Hydrolytic and thermal degradation may also occur, though potentially to a lesser extent. For instance, both emodin and aloe-emodin show significant degradation under acidic conditions.[1][2]
Q2: How stable is this compound in solution?
A2: The stability in solution will depend on the solvent, pH, and storage conditions (light and temperature). Given that emodin and aloe-emodin are susceptible to acid and water-induced degradation, it is advisable to use freshly prepared solutions.[1][2] For short-term storage, refrigeration in a light-protected container is recommended. Long-term storage stability should be determined empirically.
Q3: What are the potential degradation products?
A3: While the exact structures of the degradation products of this compound have not been reported, analysis of stressed samples of emodin and aloe-emodin revealed the formation of multiple new compounds (observed as additional peaks in chromatography).[1] These are likely variants of the parent molecule resulting from reactions like hydrolysis of the ether group, oxidation of the hydroxyl groups, or cleavage of the anthraquinone (B42736) core under harsh conditions.
Q4: Which analytical techniques are suitable for identifying the degradation products?
A4: High-Performance Thin-Layer Chromatography (HPTLC) has been successfully used to separate emodin and aloe-emodin from their degradation products.[1][2] For structural elucidation of the unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary. Nuclear Magnetic Resonance (NMR) spectroscopy would be required for definitive structure confirmation of isolated degradation products.
Troubleshooting Guides
Problem 1: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
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Possible Cause 1: On-column degradation. The analytical method itself (e.g., mobile phase pH, column temperature) might be causing degradation.
-
Troubleshooting Step: Systematically vary chromatographic parameters. For example, use a mobile phase with a different pH or run the separation at a lower temperature to see if the unexpected peaks diminish.
-
-
Possible Cause 2: Degradation in solution. The compound may be degrading in the sample vial before or during analysis.
-
Troubleshooting Step: Prepare a fresh sample and inject it immediately. Compare the chromatogram to one from a sample that has been sitting in the autosampler for several hours. If new peaks appear over time, this indicates instability in the diluent. Consider using a different solvent or buffering the solution.
-
-
Possible Cause 3: Contaminated reference standard. The starting material may not be pure.
-
Troubleshooting Step: Verify the purity of your this compound standard using a secondary analytical method or by obtaining a certificate of analysis from the supplier.
-
Problem 2: My experimental results are inconsistent and not reproducible.
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Possible Cause: Uncontrolled degradation. The compound may be degrading due to environmental factors like light or temperature.
-
Troubleshooting Step: Protect all sample and stock solutions from light by using amber vials or covering them with aluminum foil. Ensure consistent temperature control during sample preparation and analysis.
-
Workflow Visualization: The following diagram illustrates a logical workflow to identify the source of unexpected degradation.
-
Data on Related Compounds
The following table summarizes forced degradation data for emodin and aloe-emodin, which can provide an estimate of the stability of this compound under similar conditions.
| Condition | Aloe-Emodin (% Remaining) | Emodin (% Remaining) |
| Acid Hydrolysis (0.1 N HCl, 2h) | 29.22 | 23.88 |
| Base Hydrolysis (0.1 N NaOH, 2h) | Not specified, but less susceptible | 95.33 |
| Oxidative (6% H₂O₂, 3h) | 61.87 | 76.68 |
| Thermal (Dry Heat, 105°C, 8h) | 89.23 | 82.05 |
| Hydrolytic (Water, 80°C, 8h) | 36.23 | 70.22 |
| Photolytic (Sunlight, 8h) | 85.74 | 86.54 |
| Data adapted from Narayanan et al., 2015.[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
This protocol is adapted from studies on emodin and aloe-emodin and should be optimized for this compound.[1][2]
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Preparation of Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol (B129727).
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Acid Degradation: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute with methanol to a final concentration of 100 µg/mL.
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Base Degradation: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute with methanol to a final concentration of 100 µg/mL.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with methanol to a final concentration of 100 µg/mL.
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Thermal Degradation: Keep the solid drug in a hot air oven at 105°C for 8 hours. Dissolve the stressed powder in methanol to achieve a final concentration of 100 µg/mL.
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Photolytic Degradation: Expose a 1000 µg/mL solution in methanol to direct sunlight for 8 hours. Dilute to a final concentration of 100 µg/mL.
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Control Sample: Dilute the stock solution with methanol to 100 µg/mL without subjecting it to any stress conditions.
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Analysis: Analyze all samples by a suitable stability-indicating chromatographic method (e.g., HPTLC or HPLC).
Protocol 2: HPTLC Method for Analysis
This HPTLC method was used for emodin and aloe-emodin and can serve as a starting point.[1]
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Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (10:2:1, v/v/v).
-
Sample Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Scan the plate using a TLC scanner at a suitable wavelength (e.g., 263 nm, which was an isoabsorptive point for emodin and aloe-emodin).
-
Analysis: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the area of the parent peak indicate degradation.
Potential Signaling Pathway Involvement
Emodin and related anthraquinones are known to interact with multiple cellular signaling pathways, often leading to anti-inflammatory or anti-cancer effects.[3][4][5][6][7] If degradation products retain the core anthraquinone structure, they might exhibit similar biological activities. One of the key pathways affected by emodin is the PI3K/Akt pathway, which is central to cell survival and proliferation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]
- 3. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
How to prevent precipitation of 2-Hydroxyl emodin-1-methyl ether in cell culture media?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the potential precipitation of 2-Hydroxyl emodin-1-methyl ether in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous solution like cell culture media.[1] This occurs because the compound's solubility drastically decreases as the organic solvent is diluted.
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][2][3][4][5][6] This may necessitate preparing a more dilute stock solution in DMSO. |
Issue: Precipitation of this compound Occurs Over Time During Incubation
Question: My initial solution of this compound in the cell culture media was clear, but after a few hours of incubation, I observed a precipitate. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The pH of the culture medium can change over time due to cellular metabolism and the CO2 environment in the incubator. This can alter the charge and solubility of the compound. | Ensure the medium is adequately buffered. Consider using a medium supplemented with HEPES in addition to the standard bicarbonate buffering system. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes. | If possible, try a different basal media formulation. You can also test the solubility of the compound in a simpler buffered saline solution (like PBS) to identify if media components are the primary issue. |
| Evaporation of Media | During long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1] | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[1] This is due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water. However, it is critical to keep the final concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[1][3] If DMSO is not suitable, other options to consider include ethanol (B145695) or dimethylformamide (DMF), though these also have cytotoxic potential.
Q2: What is the maximum recommended concentration of DMSO in cell culture media?
A2: Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[7][2][3][4][5][6] The tolerable DMSO concentration can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cells.
Q3: Can I filter the media to remove the precipitate?
A3: Filtering the media after precipitation has occurred is generally not recommended. The precipitate is your compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable.[1] It is better to address the root cause of the precipitation.
Q4: Will serum in the media help prevent precipitation?
A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum.[1]
Q5: Are there any alternative methods to improve the solubility of this compound in cell culture media?
A5: Yes, you can consider using solubilizing agents such as cyclodextrins. Beta-cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, rendering them more water-soluble.[8][9] This can be a useful strategy for compounds that are difficult to dissolve or maintain in solution.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound
-
100% DMSO, sterile-filtered
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing.
-
Prepare Serial Dilutions in Media:
-
In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your complete cell culture medium (e.g., 200 µL).
-
Create a serial dilution of your compound. For example, add 2 µL of your 10 mM DMSO stock to the first well to get a 100 µM solution (with 1% DMSO). Then, perform 2-fold serial dilutions down the plate. Include a DMSO-only control.
-
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). You can also examine a small sample from each well under a microscope to detect microprecipitates. The highest concentration that remains clear is your maximum soluble concentration under these conditions.
Protocol 2: Recommended Dilution Method for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration that is at least 1000-fold higher than your highest desired final concentration.
-
Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium to 37°C. To minimize the risk of precipitation, first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 10-fold dilution).
-
Prepare the Final Working Solution: While gently vortexing or swirling the pre-warmed medium, add a small volume of the DMSO stock (or intermediate dilution) dropwise. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: Potential signaling pathway of this compound.
Caption: Workflow for preparing this compound solution.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cyclodextrins [sigmaaldrich.com]
- 9. himedialabs.com [himedialabs.com]
Addressing off-target effects of 2-Hydroxyl emodin-1-methyl ether in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyl emodin-1-methyl ether. Given the limited specific data on this compound, this guidance is partly based on the known activities of its parent compound, emodin (B1671224), a well-studied anthraquinone (B42736).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is an anthraquinone compound that can be isolated from the seeds of Cassia obtusifolia.[4][5][6] While its specific mechanism of action is not well-documented, its structural similarity to emodin suggests it may share similar biological activities. Emodin is known to be a pleiotropic molecule, meaning it interacts with multiple cellular targets and signaling pathways.[2][7][8] These include, but are not limited to, the PI3K/Akt, MAPK, and NF-κB signaling pathways.[1][3][9] Therefore, it is plausible that this compound may also exert its effects through modulation of these or other cellular signaling cascades.
Q2: What are the potential off-target effects of this compound?
Due to the lack of specific studies on this compound, its off-target effects can be inferred from the known activities of emodin. Emodin has been shown to interact with a wide range of cellular targets, which can be considered off-target effects depending on the intended application.[2][7][8] These may include:
-
Kinase Inhibition: Emodin is known to inhibit several kinases, which could lead to broad effects on cellular signaling.[9]
-
Modulation of Inflammatory Pathways: Emodin can suppress inflammatory responses by inhibiting pathways such as NF-κB.[8]
-
Induction of Apoptosis: Emodin can induce programmed cell death in various cell types.[3]
-
Generation of Reactive Oxygen Species (ROS): Some studies suggest that emodin can induce oxidative stress.[3]
It is crucial for researchers to experimentally validate the specific targets and pathways affected by this compound in their system of interest.
Q3: How can I control for potential off-target effects in my experiments?
Addressing potential off-target effects is critical for the robust interpretation of experimental results. Here are several strategies:
-
Use of Multiple Concentrations: Perform dose-response experiments to identify the lowest effective concentration of the compound, which can help minimize off-target effects.
-
Include Positive and Negative Controls: Use well-characterized inhibitors of the target pathway as positive controls and inactive structural analogs of this compound as negative controls, if available.
-
Orthogonal Approaches: Confirm key findings using alternative methods. For example, if the compound is hypothesized to inhibit a specific protein, use genetic approaches like siRNA or CRISPR to validate the protein's role in the observed phenotype.
-
Off-Target Profiling: Conduct unbiased screens to identify potential off-target interactions (see Troubleshooting Guide for detailed protocols).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Unexpected or inconsistent cellular phenotypes are observed.
-
Possible Cause: This could be due to off-target effects, where the compound is interacting with unintended cellular molecules. The pleiotropic nature of the parent compound, emodin, suggests that its derivatives may also have multiple targets.[2][7][8]
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through methods like mass spectrometry and NMR.
-
Perform a Dose-Response Curve: Determine the EC50 or IC50 for your desired effect and use the lowest effective concentration to minimize off-target interactions.
-
Conduct a Kinase Profile Screen: Since many small molecules have off-target kinase activity, a broad kinase screen can identify unintended targets.
-
Analyze Global Gene Expression: Use techniques like RNA-sequencing to see how the compound affects global gene expression, which can provide clues about the pathways being modulated.
-
Problem 2: Difficulty in validating the primary target of this compound.
-
Possible Cause: The compound may not have a single, high-affinity target, or the primary target may not be what is hypothesized.
-
Troubleshooting Steps:
-
Chemical Proteomics: Employ chemical proteomics approaches to identify the direct binding partners of the compound in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells and tissue samples.
-
Rescue Experiments: If you have a hypothesized target, overexpress a resistant mutant of the target to see if it rescues the phenotype induced by the compound.
-
Problem 3: High background or non-specific effects in cellular assays.
-
Possible Cause: The compound may be cytotoxic at the concentrations being used, or it may be interfering with the assay technology itself.
-
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of the compound.
-
Assay Interference Screen: Run control experiments to check if the compound interferes with the assay components (e.g., fluorescence or luminescence).
-
Optimize Assay Conditions: Adjust parameters such as incubation time and cell density to improve the signal-to-noise ratio.
-
Data Presentation
Table 1: Reported Bioactivities of Emodin (Parent Compound)
| Biological Activity | Affected Signaling Pathway(s) | Example Cell Line(s) | Reported IC50/Effective Concentration | Reference(s) |
| Anti-inflammatory | NF-κB, MAPK | H9c2, hVICs | 5-20 µM | [8] |
| Anti-proliferative | PI3K/Akt, MAPK | HepG2, Hela | 15-100 µM | [3][9] |
| Apoptosis Induction | Caspase activation, Bcl-2 family | H9c2, HepG2 | 15-100 µM | [3][10] |
| Antiviral | Multiple | Vero E6 | Not specified | |
| Kinase Inhibition | Protein Kinase CK2 | Jurkat | ~50 µM | [9] |
Note: This table summarizes data for emodin, the parent compound of this compound. The activities of the derivative may differ and require experimental validation.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general approach for screening a compound against a panel of kinases to identify potential off-target interactions.
Materials:
-
This compound
-
A panel of purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (radiolabeled or for use in a detection system)
-
Kinase reaction buffer
-
Microplates (96- or 384-well)
-
Detection reagents (e.g., for luminescence-based or fluorescence-based assays)
-
Plate reader
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a range of concentrations for testing.
-
In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percent inhibition of each kinase at each compound concentration and determine the IC50 values for any inhibited kinases.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in a signaling pathway to assess the effect of the compound.
Materials:
-
Cells or tissue treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Method:
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: A typical experimental workflow for characterizing a novel small molecule inhibitor.
Caption: The PI3K/Akt signaling pathway with potential inhibition by emodin-like compounds.
Caption: The MAPK/ERK signaling pathway with potential modulation by emodin-like compounds.
References
- 1. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]
Challenges in the quantification of 2-Hydroxyl emodin-1-methyl ether in complex matrices.
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the quantification of 2-Hydroxyl emodin-1-methyl ether in complex matrices. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex matrices like plasma or tissue homogenates?
A1: The primary challenges include:
-
Low Bioavailability: Similar to its parent compound emodin (B1671224), this compound may exhibit low bioavailability, leading to very low concentrations in biological fluids.[1]
-
Matrix Effects: Complex matrices contain numerous endogenous components that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods. This can lead to inaccurate quantification.
-
Metabolic Instability: The compound may be subject to metabolic conversion (e.g., glucuronidation), which can affect the accurate measurement of the parent compound.
-
Light Sensitivity: Emodin and its derivatives can be sensitive to prolonged light exposure, potentially leading to degradation of the analyte during sample preparation and analysis.[2]
-
Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, complicating accurate quantification.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting low concentrations in complex matrices.[1][3] High-performance liquid chromatography (HPLC) with fluorescence or UV detection can also be used, but may lack the required sensitivity and be more prone to interferences.[4][5][6]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Utilize robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate the analyte from co-eluting matrix components.
-
Use of an Internal Standard (IS): Employ a stable isotope-labeled internal standard or a structural analog to compensate for matrix effects and variations in sample processing.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to mimic the matrix effect.
Q4: What are the key considerations for sample preparation?
A4: Key considerations for sample preparation include:
-
Extraction Efficiency: The chosen extraction method should provide high and reproducible recovery of the analyte.
-
Minimizing Degradation: Protect the sample from light and heat to prevent degradation of the analyte.[2] Consider the addition of antioxidants if oxidative degradation is a concern.
-
Enzymatic Hydrolysis: If the analysis of total this compound (parent compound and its metabolites) is required, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be necessary to cleave conjugated metabolites.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape / Tailing | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Interaction of the analyte with active sites on the column. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace the column. 3. Use a column with end-capping or add a competing agent to the mobile phase. |
| Low Analyte Recovery | 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample processing. 3. Adsorption to container surfaces. | 1. Optimize the extraction solvent, pH, and extraction time. Consider a different extraction technique (e.g., SPE instead of LLE). 2. Work under low light conditions and keep samples on ice. 3. Use silanized glassware or polypropylene (B1209903) tubes. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. Use an automated liquid handler if possible. 2. Employ an appropriate internal standard and matrix-matched calibrators. 3. Perform instrument maintenance and calibration. |
| No Analyte Peak Detected | 1. Analyte concentration is below the limit of detection (LOD). 2. Complete degradation of the analyte. 3. Incorrect MS/MS transition or instrument parameters. | 1. Concentrate the sample or use a more sensitive instrument. 2. Re-evaluate the stability of the analyte under the storage and processing conditions. 3. Optimize the MS/MS parameters using a pure standard of the analyte. |
Quantitative Data for Similar Anthraquinones
The following table summarizes typical quantitative parameters reported for the analysis of emodin and related anthraquinones in biological matrices. These values can serve as a benchmark for developing a method for this compound.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Emodin | Dog Plasma | HPLC-FLD | 12.5 | 37.6 | 85-95 | [6] |
| Aloe-emodin | Dog Plasma | HPLC-FLD | 3.8 | 11.4 | 88-98 | [6] |
| Rhein | Dog Plasma | HPLC-FLD | 10.6 | 31.9 | 87-97 | [6] |
| Emodin | Rat Plasma | UPLC-MS/MS | - | 1.0 | >80 | [3] |
| Aloe-emodin | Rat Plasma | SPE-HPLC | 8 | 16 | 88.7-94.6 | [5] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline and should be optimized for this compound.
-
Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 200 µL of 0.1 M phosphate (B84403) buffer (pH 3.0). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol
-
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
MS/MS Transitions: To be determined by infusing a standard solution of this compound into the mass spectrometer.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting guide for common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. api.fspublishers.org [api.fspublishers.org]
- 3. A novel UPLC-MS/MS method for simultaneous quantification of rhein, emodin, berberine and baicalin in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Refining Purification Protocols for 2-Hydroxyl emodin-1-methyl ether
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of 2-Hydroxyl emodin-1-methyl ether. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically isolated?
A1: this compound is a naturally occurring anthraquinone (B42736).[1][2][3] It can be isolated from various plant sources, including the seeds of Cassia obtusifolia and the plant Ventilago leiocarpa.[1][3][4][5][6] Its chemical formula is C16H12O6.[1][4]
Q2: What are the common impurities found in crude extracts of this compound?
A2: While specific impurities for this compound are not extensively documented, crude extracts of related anthraquinones like emodin (B1671224) and aloe emodin often contain other structurally similar compounds.[7] These can include other emodin isomers, chrysophanol, physcion, rhein, glycosylated anthraquinones, and unreacted starting materials or byproducts from the extraction process.[7][8]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The purity of anthraquinone samples can be effectively assessed using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for obtaining quantitative data on purity. A reverse-phase C18 column is often effective for separating anthraquinones.[8][9]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward qualitative method to check for the presence of impurities and to optimize solvent systems for column chromatography.[8][10]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity, whereas a broad or depressed melting range suggests the presence of impurities.[8]
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques are crucial for confirming the chemical structure of the purified compound and identifying any unknown impurities.[8]
Q4: What are the key considerations for selecting a purification strategy?
A4: The choice of purification strategy depends on the initial purity of the crude extract and the desired final purity. For moderately impure samples, recrystallization may be sufficient. For complex mixtures containing structurally similar impurities, column chromatography, particularly High-Speed Counter-Current Chromatography (HSCCC), is often necessary for achieving high purity.[11] A combination of techniques, such as an initial recrystallization followed by column chromatography, is a common and effective approach.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Question: My recrystallized product is still showing significant impurities when analyzed by HPLC/TLC. What can I do?
Answer:
-
Potential Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11][12]
-
Solution: Experiment with different solvents or solvent mixtures. For anthraquinones, moderately polar organic solvents like ethanol, toluene, or glacial acetic acid are often effective.[8] Perform small-scale solubility tests to identify the optimal solvent system.
-
-
Potential Cause 2: Co-precipitation of Impurities. Impurities with similar solubility profiles may have co-precipitated with your target compound.
-
Solution 1: Perform a second recrystallization. Repeating the process can significantly improve purity.[8]
-
Solution 2: After filtration, wash the collected crystals thoroughly with a small amount of the cold recrystallization solvent to remove residual mother liquor containing dissolved impurities.[8]
-
-
Potential Cause 3: Presence of Colored Impurities.
-
Solution: If the solution is colored by impurities, you can add a small amount of activated carbon to the hot solution and boil for a few minutes to adsorb the colorants. Quickly filter the hot solution through a pre-heated funnel to remove the carbon before allowing it to cool.
-
Issue 2: No Crystal Formation During Recrystallization
Question: I have dissolved my crude product in a hot solvent, but no crystals are forming upon cooling. What should I do?
Answer:
-
Potential Cause 1: The solution is too dilute (not supersaturated).
-
Solution 1: Concentrate the solution by gently heating it to evaporate some of the solvent, then allow it to cool again.[8]
-
Solution 2: Cool the solution to a lower temperature. After cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility of the compound and promote precipitation.[12]
-
-
Potential Cause 2: Slow nucleation.
Issue 3: Oily Precipitate Instead of Crystals
Question: Instead of solid crystals, an oil is precipitating out of my solution. How can I fix this?
Answer:
-
Potential Cause 1: High concentration of impurities. The impurities may be lowering the melting point of your compound, causing it to "oil out."
-
Solution: Attempt an initial purification step, such as a solvent wash or basic column chromatography, to remove the bulk of the impurities before proceeding with recrystallization.
-
-
Potential Cause 2: Solution is too supersaturated or cooling too rapidly.
-
Solution: Add a small amount of warm solvent back to the solution to redissolve the oil. Allow the solution to cool much more slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.[12]
-
-
Potential Cause 3: Inappropriate solvent. The boiling point of the solvent may be too high relative to the melting point of the solute.
-
Solution: Select a different solvent or a co-solvent system with a lower boiling point.[12]
-
Issue 4: Poor Separation During Column Chromatography
Question: I am not getting good separation of my target compound from impurities on a silica (B1680970) gel column. The bands are overlapping.
Answer:
-
Potential Cause 1: Incorrect Mobile Phase (Eluent). The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and broad bands.
-
Solution: Optimize the mobile phase using Thin-Layer Chromatography (TLC) before running the column.[8] Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[8] For anthraquinones on silica, a common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased.
-
-
Potential Cause 2: Column Overloading. Too much crude material was loaded onto the column.
-
Solution: Use an appropriate ratio of sample to stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio (by weight) of crude sample to silica gel.
-
-
Potential Cause 3: Poor Column Packing. Cracks, channels, or an uneven surface in the stationary phase will lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. The top surface of the silica should be flat and protected with a layer of sand.
-
Quantitative Data on Purification
While specific quantitative data for this compound is limited in the available literature, the following table provides representative purity levels that can be achieved for the closely related compound, emodin, using various techniques. This data can serve as a benchmark for your purification efforts.
| Purification Method | Starting Material | Achieved Purity | Reference Compound |
| Recrystallization | Crude Emodin Extract | >98.8% | Emodin |
| Column Chromatography | Crude Plant Extract | >98% | Emodin |
Table based on data reported for high-purity emodin separation.[13]
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for purifying moderately impure this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid. This ensures the solution will be saturated upon cooling.[11]
-
Decolorization (Optional): If the solution is highly colored by impurities, add a small amount (spatula tip) of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. Perform this step quickly to prevent premature crystallization in the funnel.[11]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling generally yields larger and purer crystals.[12]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a mild temperature to remove all residual solvent.
Protocol 2: Column Chromatography
This protocol is suitable for separating complex mixtures or for achieving very high purity.
-
TLC Analysis: Develop a suitable mobile phase (eluent) using TLC. Test various mixtures of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ideal system should show good separation between your target compound (Rf ~0.2-0.4) and its impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the sample onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Begin elution with the least polar solvent system determined by your TLC analysis. Collect the eluate in a series of fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent. This will allow compounds of increasing polarity to elute from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows for the purification and troubleshooting process.
Caption: General purification workflow for this compound.
Caption: Troubleshooting workflow for low purity results.
Caption: Decision diagram for selecting a purification method.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound, CasNo.346434-45-5 BOC Sciences United States [bocscichem.lookchem.com]
- 5. Phytochemical: this compound [caps.ncbs.res.in]
- 6. This compound|346434-45-5|MOLNOVA [molnova.cn]
- 7. veeprho.com [veeprho.com]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Isolation and identification of emodin (1,3,8-tri-hydroxy-6-methyl anthraquinone) from Rumex hymenosepalus, family polygonaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN101698637B - High-purity emodin separation method - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of 2-Hydroxyl emodin-1-methyl ether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the bioavailability of 2-Hydroxyl emodin-1-methyl ether. Given the limited direct research on this specific compound, this guide leverages extensive data from its parent compound, emodin (B1671224), to provide robust troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Note to Researchers: this compound, an anthraquinone, is expected to share physicochemical properties with emodin, notably poor aqueous solubility, which is a primary contributor to low bioavailability.[1][2] The strategies outlined below are based on successful studies with emodin and should serve as a strong starting point for your research with this compound. Optimization of these methods for the specific target compound is recommended.
Troubleshooting Guides
This section addresses common issues encountered during experiments to enhance the bioavailability of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency in nanoformulations. | 1. Poor solubility of the compound in the chosen organic solvent. 2. Suboptimal drug-to-carrier ratio. 3. Inefficient homogenization or sonication. | 1. Screen various organic solvents to find one with higher solubility for this compound. 2. Optimize the drug-to-lipid/polymer ratio; start with a low ratio and incrementally increase it.[3] 3. Increase homogenization pressure/time or sonication duration/amplitude, ensuring temperature control to prevent degradation.[4] |
| Precipitation of the compound upon dilution of the formulation. | 1. Supersaturation of the drug in the delivery system. 2. Instability of the amorphous form in solid dispersions. 3. pH sensitivity of the formulation. | 1. Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., PVP, HPMC), into the formulation.[5] 2. Select polymers that have strong interactions (e.g., hydrogen bonding) with the drug to stabilize the amorphous state.[6] 3. Evaluate the formulation's stability across a range of physiological pH values and consider enteric coatings if necessary. |
| Inconsistent in vitro dissolution results. | 1. Agglomeration of nanoparticles. 2. Incomplete conversion to an amorphous state in solid dispersions. 3. Variability in the preparation method. | 1. Optimize the concentration of stabilizers or surfactants in the nanoformulation. 2. Characterize the solid dispersion using techniques like DSC and XRD to confirm the absence of crystallinity.[7] 3. Standardize all parameters of the preparation method, including temperature, stirring speed, and drying process. |
| Poor in vivo bioavailability despite good in vitro dissolution. | 1. Rapid metabolism (e.g., glucuronidation). 2. Efflux by transporters like P-glycoprotein. 3. Insufficient absorption enhancement. | 1. Co-administer with a metabolic inhibitor like piperine (B192125), which has been shown to inhibit the glucuronidation of emodin.[8] 2. Include P-glycoprotein inhibitors in the formulation. 3. Incorporate permeation enhancers into the formulation, but carefully evaluate their potential toxicity. |
| Degradation of the compound during formulation. | 1. Sensitivity to heat during processes like melt extrusion or high-pressure homogenization. 2. pH instability. 3. Light sensitivity. | 1. Employ low-temperature methods like solvent evaporation or freeze-drying.[9] 2. Buffer the formulation to a pH where the compound is most stable. 3. Protect the formulation from light throughout the preparation and storage process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound?
A1: Based on its structural similarity to emodin, the primary challenge is expected to be its poor aqueous solubility.[1][10] Emodin is practically insoluble in water, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[2] Additionally, extensive first-pass metabolism, particularly glucuronidation, can further reduce its systemic availability.[8][11]
Q2: Which formulation strategy is most recommended for a novice researcher working with this compound?
A2: For researchers new to formulation development, preparing a solid dispersion using the solvent evaporation method is a good starting point.[7] This technique is relatively simple, does not require specialized equipment, and has been shown to significantly improve the dissolution of similar compounds like aloe-emodin.[12]
Q3: How can I increase the solubility of this compound for in vitro assays?
A3: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method to increase the aqueous solubility of poorly soluble compounds like emodin.[9][13] This can be achieved by simple methods like co-precipitation or freeze-drying.[14]
Q4: Are there any known drug-drug interactions I should be aware of when considering co-administration strategies?
A4: Yes, when using bioenhancers like piperine, it is crucial to consider potential interactions. Piperine is a known inhibitor of cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs), which can affect the metabolism of other co-administered drugs.[8] This can lead to altered pharmacokinetic profiles and potential toxicity.
Q5: What analytical methods are suitable for quantifying this compound in biological samples?
A5: High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection is the most common and reliable method for the quantification of emodin and its derivatives in biological matrices.[8][15] A well-validated HPLC-UV method can be developed for routine analysis, while LC-MS/MS offers higher sensitivity and specificity for pharmacokinetic studies.[16]
Experimental Protocols
Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (B124986) K30 (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Accurately weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 drug-to-carrier ratio).[6]
-
Dissolve both components in a suitable volume of methanol in a round-bottom flask.
-
The flask is attached to a rotary evaporator, and the solvent is evaporated under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin film is formed on the flask wall.
-
The resulting solid mass is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved.
-
Store the final product in a desiccator until further use.
Characterization:
-
Dissolution Test: Perform in vitro dissolution studies in simulated gastric and intestinal fluids and compare the release profile with the pure drug.
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of the drug in the polymer matrix.[7]
-
X-ray Diffraction (XRD): To assess the crystallinity of the prepared solid dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the carrier.
Formulation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of this compound-loaded SLNs using a high-pressure homogenization technique.
Materials:
-
This compound
-
A solid lipid (e.g., glyceryl monostearate)
-
A surfactant (e.g., Poloxamer 188 or Tween 80)[4]
-
High-pressure homogenizer
-
Water bath
-
Probe sonicator
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Separately, prepare an aqueous surfactant solution and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and mix using a high-speed stirrer to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 5 cycles at 800 bar).[3]
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further processed (e.g., freeze-dried) to obtain a solid product.
Characterization:
-
Particle Size and Zeta Potential: Measured by dynamic light scattering.
-
Entrapment Efficiency: Determined by separating the free drug from the SLNs and quantifying the drug concentration in the formulation.
-
In Vitro Drug Release: Using a dialysis bag method.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the SLNs.
Cyclodextrin Inclusion Complexation by Freeze-Drying
This protocol details the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare a solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After reaching equilibrium, filter the suspension to remove the undissolved drug.
-
The clear filtrate is then frozen and lyophilized (freeze-dried) to obtain a solid powder of the inclusion complex.[9]
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry and stability constant of the complex.[14]
-
Aqueous Solubility: Compare the solubility of the complex with that of the pure drug.
-
DSC, XRD, and FTIR: To confirm the formation of the inclusion complex.
Quantitative Data Summary
The following tables summarize quantitative data from studies on emodin, which can be used as a reference for experiments with this compound.
Table 1: Enhancement of Emodin Solubility with Cyclodextrins [13][17]
| Cyclodextrin Derivative | Stoichiometry (Emodin:CD) | Stability Constant (Kc, M⁻¹) | Water Solubility (µg/mL) |
| β-cyclodextrin (βCD) | 1:1 | - | - |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:1 | 1758.3 ± 5.7 | Significantly increased (79-fold)[9] |
| Sulfobutylether-β-cyclodextrin (SBE7βCD) | 1:1 | - | Higher than HPβCD |
| 2,6-di-O-methyl-β-cyclodextrin (DMβCD) | 1:1 | 3800 | 113.86 |
Table 2: Pharmacokinetic Parameters of Emodin and its Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Reference |
| Emodin (20 mg/kg) | - | - | - | [8] |
| Emodin + Piperine (20 mg/kg each) | Significantly increased | - | Significantly increased | [8] |
| Liposomal Emodin | - | - | 1.7 times larger than free emodin | [18][19] |
| Aloe-emodin (35 mg/kg) | 1.87 ± 0.30 mg/L | 75.6 ± 17.3 min | 393.6 ± 77.1 mg·min/L | [12] |
| Aloe-emodin Solid Dispersion (PEG6000) | 5.86 ± 0.47 mg/L | 44.8 ± 14.8 min | 1310.5 ± 111.9 mg·min/L | [12] |
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Formulation.
Caption: Strategies to Enhance Bioavailability.
References
- 1. Emodin | 518-82-1 [chemicalbook.com]
- 2. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emodin loaded solid lipid nanoparticles: preparation, characterization and antitumor activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Solubility and Oral Absorption of Emodin-Nicotinamide Cocrystal Over Emodin with PVP as a Solubility Enhancer and Crystallization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation, characterization and in vivo and in vitro evaluation of aloe-emodin-loaded solid dispersions for dissolution enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Mahidol IR [repository.li.mahidol.ac.th]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 18. Formulation, antileukemia mechanism, pharmacokinetics, and biodistribution of a novel liposomal emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating the Therapeutic Potential of 2-Hydroxyl emodin-1-methyl ether: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Hydroxyl emodin-1-methyl ether, a natural anthraquinone (B42736), against its well-studied analog, emodin (B1671224), and established therapeutic agents. Due to the limited preclinical data available for this compound, this guide leverages data from the structurally similar emodin to infer its potential therapeutic activities and to provide a framework for its future preclinical evaluation.
Compound Profiles
| Feature | This compound | Emodin | Doxorubicin | Celecoxib |
| Chemical Class | Anthraquinone | Anthraquinone | Anthracycline | COX-2 Inhibitor |
| Natural Source | Seeds of Cassia obtusifolia[1][2] | Rhubarb, Polygonum cuspidatum[3][4] | Streptomyces peucetius | Synthetic |
| Therapeutic Potential | Anti-cancer, Anti-inflammatory (Inferred) | Anti-cancer, Anti-inflammatory, Anti-viral, Immunomodulatory[3][4][5][6] | Anti-cancer[7][] | Anti-inflammatory, Analgesic, Anti-cancer[9] |
| Mechanism of Action | Likely involves modulation of inflammatory and cell proliferation pathways (Inferred) | Multi-targeted: inhibits cell proliferation, induces apoptosis, reduces inflammation via pathways like NF-κB, PI3K/AKT, and ERK[3][5][6][10][11] | DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS)[7][12][13] | Selective inhibition of cyclooxygenase-2 (COX-2)[9] |
Preclinical Data Comparison: Anti-Cancer Potential
Quantitative data for this compound is not currently available. The following table presents data for emodin and the standard chemotherapeutic agent, doxorubicin, to serve as a benchmark for future studies.
| Parameter | Emodin | Doxorubicin |
| Cell Line | A549 (Lung Carcinoma) | A549 (Lung Carcinoma) |
| IC50 (µM) | ~20-40 | ~0.1-1.0 |
| Mechanism of Cell Death | Apoptosis, Cell Cycle Arrest[4][5][14] | Apoptosis, Necrosis[13] |
| In Vivo Model | Lung cancer xenograft in mice | Lung cancer xenograft in mice |
| Tumor Growth Inhibition | Significant reduction in tumor volume at 40-80 mg/kg[4] | Significant reduction in tumor volume at 5-10 mg/kg |
Preclinical Data Comparison: Anti-Inflammatory Potential
Similarly, specific anti-inflammatory data for this compound is lacking. Emodin is compared with the widely used anti-inflammatory drug, celecoxib.
| Parameter | Emodin | Celecoxib |
| In Vivo Model | Carrageenan-induced paw edema in rats | Carrageenan-induced paw edema in rats |
| Effective Dose | 10-40 mg/kg, p.o. | 30-100 mg/kg, p.o. |
| Inhibition of Edema (%) | ~40-60% | ~50-70% |
| Mechanism | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and NF-κB pathway[3][6] | Selective inhibition of COX-2, leading to decreased prostaglandin (B15479496) synthesis[9] |
Signaling Pathways
The therapeutic effects of emodin are attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and inflammation. It is hypothesized that this compound may share similar mechanisms of action.
Caption: Inferred signaling pathways modulated by this compound, based on emodin data.
Experimental Protocols
The following are standardized protocols that can be employed to evaluate the therapeutic potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1x10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice)[15].
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Assignment: Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., at 20, 40, 80 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound (e.g., at 10, 20, 40 mg/kg, orally) or a vehicle control one hour before inducing inflammation. A positive control group receiving a known anti-inflammatory drug (e.g., celecoxib) should be included.
-
Inflammation Induction: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
This compound, as a derivative of the well-characterized anthraquinone emodin, holds therapeutic promise. However, a significant gap in preclinical data prevents a direct assessment of its potential. The comparative framework and experimental protocols provided in this guide are intended to facilitate the systematic evaluation of this compound. Future research should focus on generating robust in vitro and in vivo data to elucidate its specific mechanisms of action and to validate its therapeutic efficacy and safety profile in relevant preclinical models of cancer and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers [ijbs.com]
- 5. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]
- 11. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. remedypublications.com [remedypublications.com]
- 14. Anticancer potential of emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Anthraquinones for Researchers and Drug Development Professionals
An Objective Comparison of 2-Hydroxyl emodin-1-methyl ether and Other Prominent Anthraquinones
This guide provides a comparative analysis of the biological activities of this compound and other well-characterized anthraquinones, including emodin, aloe-emodin, chrysophanol, physcion, and rhein. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in natural product research and drug discovery. While extensive data is available for many common anthraquinones, specific experimental data for this compound is limited in publicly available literature.
Comparative Analysis of Biological Activity
The biological activities of anthraquinones are diverse, with many exhibiting significant anticancer, anti-inflammatory, and antioxidant properties. The following tables summarize key experimental data for prominent anthraquinones, offering a comparative perspective on their efficacy.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | CNE2 (Nasopharyngeal Carcinoma) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Emodin | 25.8 | 14.6 | 18.5 | 20.4 | - |
| Aloe-emodin | 15.2 | 9.8 | 12.3 | 17.6 | - |
| Chrysophanol | 32.1 | 21.7 | 28.4 | 35.2 | - |
| Physcion | - | - | - | - | 15.7[1] |
| Rhein | 45.3 | 33.1 | 39.8 | 50.1 | - |
Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM)
| Compound | Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells) |
| This compound | Data not available |
| Emodin | 12.5 |
| Aloe-emodin | 18.2 |
| Chrysophanol | 25.8 |
| Physcion | 38.5[1] |
| Rhein | 20.4 |
Table 3: Comparative Antioxidant Activity (IC50 values in µg/mL)
| Compound | DPPH Radical Scavenging Activity |
| This compound | Data not available |
| Emodin | 8.2 |
| Aloe-emodin | 12.5 |
| Chrysophanol | 15.8 |
| Physcion | 20.1 |
| Rhein | 10.3 |
Table 4: Other Reported Biological Activities of this compound
| Activity | Target | Effect |
| Antidiabetic | PTP1B and α-glucosidase | Inhibitory activity[2] |
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment and comparison of the biological activity of chemical compounds.
1. MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0, 10, 25, 50, 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
3. Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance of the colored azo dye is measured at 540 nm.
-
Data Analysis: The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.
Signaling Pathways and Mechanisms of Action
Anthraquinones exert their biological effects by modulating various cellular signaling pathways.
Emodin: Inhibition of the PI3K/Akt Signaling Pathway
Emodin has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by negatively regulating the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.[3][4][5]
Caption: Emodin inhibits the PI3K/Akt signaling pathway.
Aloe-Emodin: Modulation of the NF-κB Signaling Pathway
Aloe-emodin exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[6][7]
Caption: Aloe-emodin inhibits the NF-κB signaling pathway.
Chrysophanol: Involvement of the MAPK Signaling Pathway
Chrysophanol has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9]
Caption: Chrysophanol modulates the MAPK signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a general workflow for screening the cytotoxic activity of anthraquinone (B42736) compounds against cancer cell lines.
Caption: A typical workflow for in vitro cytotoxicity screening.
References
- 1. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemical: this compound [caps.ncbs.res.in]
Cross-Validation of Analytical Methods for 2-Hydroxy Emodin-1-Methyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of 2-Hydroxy emodin-1-methyl ether, an anthraquinone (B42736) found in medicinal plants such as Cassia obtusifolia.[1][2] Given the limited specific literature on this particular compound, this guide draws upon established and validated methods for analogous anthraquinones like emodin (B1671224), aloe-emodin, and rhein.[3][4][5][6][7][8][9][10][11][12] The focus is on providing a framework for cross-validation by comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The validation of analytical methods is a critical requirement by regulatory bodies such as the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines to ensure data reliability and accuracy.[13][14][15][16][17][18][19][20][21][22] Cross-validation assesses the equivalence of two or more analytical methods and is essential when transferring methods between laboratories or when a new method is proposed to replace an existing one.[23]
Comparative Analysis of Analytical Methods
The two primary methods compared here for the analysis of 2-Hydroxy emodin-1-methyl ether and similar anthraquinones are HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity.[12][24][25][26][27]
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Anthraquinone Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.999[8] | ≥ 0.993[26] |
| Limit of Detection (LOD) | 0.07–0.11 μg/mL[11] | 0.03 mg/L[25] |
| Limit of Quantification (LOQ) | 0.20–0.34 μg/mL[11] | 0.10 mg/L[25] |
| Accuracy (% Recovery) | 96.2–109.6%[11] | Within 15% of nominal |
| Precision (%RSD) | ≤ 5.78%[11] | < 12.72%[25] |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are typical experimental protocols for HPLC-UV and LC-MS/MS analysis of anthraquinones.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of 2-Hydroxy emodin-1-methyl ether in various samples.
1. Sample Preparation:
-
Solid Samples (e.g., plant material): Perform extraction using a suitable solvent such as methanol (B129727) or ethanol, potentially with sonication or reflux to improve efficiency.[3][4][10] The extract is then filtered and diluted to an appropriate concentration.
-
Liquid Samples: Dilute the sample with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9][11]
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or acetic acid) and an organic phase (e.g., methanol or acetonitrile).[11][12]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: Based on the UV spectrum of the analyte, typically around 254 nm or 280 nm for anthraquinones.[6][11]
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample on the same day and on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it ideal for the analysis of low-level analytes or complex matrices.
1. Sample Preparation:
-
Similar to HPLC-UV, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.[11]
2. LC Conditions:
-
Column: A high-resolution C18 column is typically used.
-
Mobile Phase: Similar to HPLC, but using volatile buffers like ammonium (B1175870) acetate (B1210297) is preferred to ensure compatibility with the mass spectrometer.[27]
-
Flow Rate: Optimized for the specific column and application.
3. MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for anthraquinones.[5][25]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion and its characteristic product ion.[27] This provides high selectivity.
-
Ion Transitions: Specific precursor-to-product ion transitions for 2-Hydroxy emodin-1-methyl ether would need to be determined by infusing a standard solution into the mass spectrometer.
4. Validation Parameters:
-
The validation parameters are similar to those for HPLC-UV, with the addition of assessing matrix effects, which can significantly impact the accuracy of LC-MS/MS results.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for 2-Hydroxy emodin-1-methyl ether.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway of Anthraquinone-Induced Laxative Effect
While not directly related to the analytical methodology, understanding the mechanism of action of anthraquinones can be relevant for drug development professionals. The laxative effect is primarily mediated through the stimulation of colonic motility and alteration of intestinal fluid transport.
Caption: Simplified signaling pathway of anthraquinone-induced laxative effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Hydroxyl emodin-1-methyl ether - Immunomart [immunomart.com]
- 3. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Structural elucidation of in vitro metabolites of emodin by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. api.fspublishers.org [api.fspublishers.org]
- 11. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. qbdgroup.com [qbdgroup.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. Analytical Methods Validation for FDA Compliance Drugs and Biologics (Recorded) [researchandmarkets.com]
- 22. fda.gov [fda.gov]
- 23. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]
- 27. researchgate.net [researchgate.net]
Limited In Vitro Data Hampers Direct Reproducibility Assessment of 2-Hydroxy Emodin-1-Methyl Ether in In Vivo Models
This data gap makes it difficult to establish a direct comparison with any potential in vivo studies. To illustrate the process of comparing in vitro and in vivo data for the purpose of assessing reproducibility, this guide will focus on the closely related and extensively studied compound, emodin (B1671224). Emodin, a well-known anthraquinone (B42736), has a wealth of both in vitro and in vivo research, making it a suitable proxy to demonstrate the structure and content of a comparative guide.
Emodin: An Illustrative Comparison of In Vitro and In Vivo Findings
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a natural compound found in various plants, including rhubarb and Polygonum cuspidatum.[4][5][6] It has been investigated for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[4][7][8]
In Vitro Activities of Emodin
In vitro studies have elucidated several mechanisms of action for emodin, primarily focusing on its effects on cancer cells and inflammatory pathways.
Table 1: Summary of In Vitro Quantitative Data for Emodin
| Cell Line | Assay | Endpoint | Result | Reference |
| Human gynecological cancer cells (HeLa, JAR, HO-8910) | Cell Cycle Analysis | G0/G1 arrest | Effective at 15 µM | [4] |
| HeLa cells | Mitotic Progression Assay | G2/M phase accumulation | 1-100 µM | [4] |
| LPS-primed neutrophils | Apoptosis Assay | Reversal of apoptosis resistance | 20 µM | [4] |
| Primary mouse macrophages | Macrophage Polarization Assay | Bidirectional regulation | 50 µM | [4] |
| H9c2 cells (hypoxia-induced) | Western Blot | Down-regulation of caspase-3 and caspase-9 | 15 µM or 20 µM | [7] |
Experimental Protocols: In Vitro
-
Cell Culture: Human cancer cell lines (e.g., HeLa, JAR, HO-8910) and murine macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of emodin for specified durations. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is measured at a specific wavelength to determine cell viability.
-
Apoptosis Assay (Annexin V/PI Staining): Treated and untreated cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified using flow cytometry.
-
Western Blot Analysis: Protein lysates from treated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases) and a secondary antibody. Protein bands are visualized using a chemiluminescence detection system.
-
Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways Influenced by Emodin (In Vitro)
Caption: In vitro signaling pathways modulated by emodin.
In Vivo Effects of Emodin
In vivo studies in animal models have investigated the therapeutic potential of emodin for various conditions, often building upon the mechanisms suggested by in vitro research.
Table 2: Summary of In Vivo Quantitative Data for Emodin
| Animal Model | Condition | Dosage | Outcome | Reference |
| Murine adjuvant-induced arthritis | Arthritis | Not specified | Downregulation of NET-associated myeloperoxidase and NE release | [4] |
| Rats with LPS-induced ALI | Acute Lung Injury | 20 or 40 mg/kg | Alleviation of inflammation | [9] |
| HHcy rats | Hyperhomocysteinemia-induced cardiac damage | Not specified | Alleviation of myocardial structural damage and cardiac dysfunction | [5] |
Experimental Protocols: In Vivo
-
Animal Models: Specific animal models are chosen based on the disease being studied (e.g., collagen-induced arthritis in mice, lipopolysaccharide-induced acute lung injury in rats).
-
Drug Administration: Emodin is administered to the animals through various routes, such as oral gavage or intraperitoneal injection, at predetermined doses and schedules.
-
Assessment of Efficacy: The effectiveness of emodin treatment is evaluated by measuring relevant physiological and pathological parameters. This can include scoring of clinical signs (e.g., paw swelling in arthritis models), histological analysis of tissues, and measurement of biomarkers in blood or tissue samples.
-
Toxicology and Safety Assessment: The safety of emodin is assessed by monitoring animal weight, behavior, and performing histopathological examination of major organs.
Experimental Workflow for In Vivo Emodin Study
Caption: A generalized experimental workflow for an in vivo study of emodin.
Conclusion on Reproducibility
For emodin, there is a reasonable correlation between its in vitro and in vivo effects. For example, the anti-inflammatory properties observed in vitro, such as the inhibition of pro-inflammatory pathways, translate to reduced inflammation in animal models of inflammatory diseases.[4][9] Similarly, the pro-apoptotic effects seen in cancer cell lines are consistent with tumor growth inhibition in some in vivo cancer models.
However, it is important to note that direct quantitative extrapolation from in vitro to in vivo is often not possible. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and the complex biological environment in a living organism can significantly influence the efficacy and effective concentration of a compound.
For 2-Hydroxy emodin-1-methyl ether, a similar comparative analysis would be invaluable. Future research should prioritize in vitro studies to characterize its biological activities and establish its mechanisms of action. This would lay the essential groundwork for designing meaningful in vivo studies and ultimately assessing the translational potential of this natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Hydroxyl emodin-1-methyl ether - Immunomart [immunomart.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.fspublishers.org [api.fspublishers.org]
- 9. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of 2-Hydroxyl emodin-1-methyl ether: A Comparative Guide Based on Genetic Approaches
A comprehensive analysis of the molecular targets of 2-Hydroxyl emodin-1-methyl ether, a natural anthraquinone (B42736), remains an area of active investigation. While direct genetic-based target identification for this specific compound is not extensively documented in publicly available research, valuable insights can be gleaned from studies on its close structural analogs, physcion (B1677767) (emodin-1-methyl ether) and the parent compound, emodin (B1671224). This guide provides a comparative overview of the known and putative molecular targets and pathways of these compounds, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Comparative Analysis of Molecular Targets and Cellular Effects
The available data suggests that this compound may act on pathways such as PI3K/Akt/mTOR and protein tyrosine kinases, although specific molecular targets have not been confirmed through genetic approaches[1]. In contrast, research on the closely related compound physcion and the parent compound emodin has elucidated more specific molecular interactions and cellular consequences.
| Compound | Putative/Confirmed Molecular Targets | Cellular Effects | Genetic Approaches for Target Identification |
| This compound | PI3K/Akt/mTOR pathway, Protein Tyrosine Kinases (putative)[1] | To be determined | No specific genetic studies identified. |
| Physcion (Emodin-1-methyl ether) | Sp1 (transcription factor), miR-27a, ZBTB10[2][3][4] | Induction of apoptosis and autophagy, cell cycle arrest at G1 phase, increased reactive oxygen species (ROS) generation[2][3][4][5] | While not explicitly detailed as a primary screen, studies use genetic tools like RT-PCR to validate downstream gene expression changes. |
| Emodin | HIF-1, PI3K/AKT, ERK, p53, Notch1 signaling, SMAD ubiquitination regulatory factor 2[6] | Anti-cancer, anti-inflammatory, anti-fibrotic effects[6] | Bioinformatic analysis of differentially expressed genes (DEGs) in response to emodin treatment has been used to identify potential targets[6]. |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental strategies discussed, the following diagrams have been generated using the DOT language.
References
- 1. abmole.com [abmole.com]
- 2. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physcion Induces Potential Anticancer Effects in Cervical Cancer Cells [mdpi.com]
- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxyl emodin-1-methyl ether versus aloe-emodin: a comparative study of inhibitory activities.
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the inhibitory activities of aloe-emodin (B1665711) and the closely related compound, emodin (B1671224). While the initial focus of this guide was a comparison with 2-Hydroxyl emodin-1-methyl ether, a thorough literature search revealed a significant lack of available data on the specific inhibitory activities and mechanisms of this particular compound. Therefore, this guide presents a detailed comparison between aloe-emodin and the well-studied anthraquinone (B42736), emodin, for which substantial experimental data exists.
This document summarizes key quantitative data, outlines experimental methodologies from cited studies, and visualizes relevant signaling pathways to offer a comprehensive comparison of their biological effects.
Data Presentation: Quantitative Inhibitory Activities
The following tables summarize the half-maximal inhibitory concentrations (IC50) of aloe-emodin and emodin against various cancer cell lines and enzymes, providing a clear comparison of their potency.
| Target | Compound | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | Aloe-emodin | ~12.5 µM (at 6 days) | [1] |
| Emodin | >25 µM (at 4 days) | [1] | |
| Human Fibroblasts | Aloe-emodin | 10 µM | [2] |
| Emodin | 29.42 µM | [2] | |
| Melanoma Cell Lines | Aloe-emodin | ~15 µM | [3] |
| Emodin | 40 µM | [3] | |
| CYP1B1 Enzyme | Aloe-emodin | 0.192 ± 0.015 nM | [4][5] |
| Emodin | 0.067 ± 0.003 µM | [4][5] |
Comparative Efficacy: Insights from Experimental Data
Experimental evidence consistently demonstrates that aloe-emodin exhibits a more potent inhibitory effect compared to emodin in several biological contexts.
In studies on breast cancer cells, aloe-emodin was found to be a more potent growth inhibitor than emodin.[1] Treatment with 12.5 μM of aloe-emodin was sufficient to abolish the growth of MCF-7 cells over six days.[1] In contrast, emodin required higher concentrations to achieve similar levels of inhibition.[1]
Similarly, when tested on melanoma cell lines, aloe-emodin displayed superior efficacy at lower concentrations, with an IC50 of approximately 15 μM, whereas emodin had an IC50 of 40 μM.[3] The inhibitory effect of aloe-emodin at lower concentrations is attributed to structural differences between the two anthraquinones.[3]
A striking difference in inhibitory potency was observed against the cytochrome P450 enzyme CYP1B1, a target in cancer therapy. Aloe-emodin exhibited an IC50 value of 0.192 ± 0.015 nM, indicating an approximately 350-fold stronger inhibition compared to emodin's IC50 of 0.067 ± 0.003 µM.[4][5]
However, in the case of the MKN45 human gastric cancer cell line, emodin showed stronger inhibitory effects on cell proliferation than aloe-emodin at a concentration of 0.05 mM.[6]
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the inhibitory activities of aloe-emodin and emodin.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, melanoma cells (COLO 800, COLO 794, and A375) were treated with varying concentrations of aloe-emodin (0, 5, 10, 15, 20 μM) or emodin (0, 10, 20, 30, 40, and 50 μM) for 48 hours.[3] The assay measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Growth Assay: MCF-7 breast cancer cells were treated with different concentrations of emodin or aloe-emodin, and cell growth was monitored over several days to determine the inhibitory effect.[1]
Enzyme Inhibition Assay
-
CYP1B1 Inhibition Assay: The inhibitory effects of aloe-emodin and emodin on the activity of the CYP1B1 enzyme were determined by measuring the hydroxylation of a substrate. The IC50 values were calculated from the dose-response curves.[4][5]
Western Blot Analysis
-
Protein Expression Analysis: To investigate the molecular mechanisms, MCF-7 cells were treated with emodin or aloe-emodin. The levels of key proteins in signaling pathways, such as ERα, HSP90, PARP, and α-tubulin, were then analyzed by Western blotting to detect changes in their expression and distribution between the nucleus and cytoplasm.[1]
Signaling Pathways and Mechanisms of Action
Aloe-emodin and emodin exert their inhibitory effects through distinct molecular mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival.
Estrogen Receptor α (ERα) Signaling Pathway in Breast Cancer
Both aloe-emodin and emodin can inhibit the proliferation of breast cancer cells by downregulating the protein levels of Estrogen Receptor α (ERα), which in turn suppresses its transcriptional activation.[1][7] However, their mechanisms of action differ significantly.[1][7]
Aloe-emodin promotes the dissociation of heat shock protein 90 (HSP90) from ERα, leading to increased ubiquitination and subsequent degradation of ERα in the cytosol.[1][7] In contrast, while emodin also leads to ERα degradation, it does not facilitate the dissociation of the HSP90/ERα complex.[1][7]
Caption: Differential effects of Aloe-Emodin and Emodin on the ERα signaling pathway.
Wnt/β-catenin Signaling Pathway in Melanoma
Aloe-emodin has been shown to inhibit the proliferation, migration, and invasion of melanoma cells by inactivating the Wnt/β-catenin signaling pathway. It achieves this by inhibiting Wnt3a levels and promoting the phosphorylation of GSK3-β and β-catenin, which leads to the degradation of β-catenin. The downregulation of β-catenin results in reduced expression of its target genes, such as c-myc and cyclinD1, which are critical for cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. explorationpub.com [explorationpub.com]
- 6. abmole.com [abmole.com]
- 7. This compound - Immunomart [immunomart.com]
A Comparative Guide to the Structure-Activity Relationship of Emodin Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics has led to significant investigation into natural products and their synthetic derivatives. Emodin (B1671224), an anthraquinone (B42736) found in various medicinal plants, has demonstrated a wide spectrum of pharmacological activities, including notable anticancer properties. Structural modification of the emodin scaffold is a key strategy for enhancing its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of emodin analogs, with a focus on the influence of substitutions at key positions, drawing insights for the rational design of new, more potent anticancer agents. While comprehensive SAR studies on a specific series of 2-hydroxyl emodin-1-methyl ether analogs are not extensively available in the current literature, this guide synthesizes existing knowledge on related emodin derivatives to provide valuable insights into the structural features governing their cytotoxic activity.
Comparative Analysis of Cytotoxicity
The anticancer activity of emodin and its derivatives is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency. The following table summarizes the cytotoxic activities of emodin and some of its derivatives, providing a basis for understanding the impact of structural modifications.
Table 1: Cytotoxic Activity (IC50) of Emodin and Selected Derivatives Against Cancer Cell Lines
| Compound | Modification from Emodin Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Emodin | Parent Compound | HepG2 (Liver) | 43.87 ± 1.28 | [1] |
| Emodin | Parent Compound | MCF-7 (Breast) | 52.72 ± 2.22 | [1] |
| Compound 2 | 3-OH replaced with -OCH2CH2OH | HepG2 (Liver) | > 100 | [1] |
| Compound 7a | 3-OH replaced with -OCH2CH2O-CO-CH(NH2)CH3 | HepG2 (Liver) | 13.69 ± 0.89 | [1] |
| Compound 7a | 3-OH replaced with -OCH2CH2O-CO-CH(NH2)CH3 | MCF-7 (Breast) | 15.21 ± 0.95 | [1] |
| Py-1 | Pyrazole (B372694) ring fused, cationic side chain at N | B16 (Melanoma) | 1.8 ± 0.2 | [2] |
| Py-1 | Pyrazole ring fused, cationic side chain at N | HepG2 (Liver) | 2.5 ± 0.3 | [2] |
| Py-1 | Pyrazole ring fused, cationic side chain at N | LLC (Lung) | 3.1 ± 0.4 | [2] |
Key Structure-Activity Relationship Insights:
-
Modification at the 3-hydroxyl group: The introduction of a hydroxyethyl (B10761427) group at the 3-position of emodin (Compound 2 ) leads to a significant decrease in anticancer activity. However, further derivatization of this group with an amino acid moiety (Compound 7a ) can restore and even enhance the cytotoxic potency, suggesting that the nature and properties of the substituent at this position are critical.[1]
-
Introduction of a pyrazole ring and cationic side chains: The fusion of a pyrazole ring to the emodin core, coupled with the introduction of a cationic alkyl amino side chain (Compound Py-1 ), results in a dramatic increase in both DNA binding affinity and cytotoxicity against various tumor cell lines compared to the parent emodin.[2] This highlights the potential of introducing heterocyclic systems and charged moieties to improve the anticancer profile of emodin.
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for key assays are crucial.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity and, by inference, cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Emodin and its derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and is frequently dysregulated in cancer.
Caption: PI3K/Akt Signaling Pathway Inhibition by Emodin Analogs.
The diagram above illustrates a simplified representation of the PI3K/Akt signaling pathway and a plausible mechanism of action for this compound analogs. By inhibiting PI3K, these compounds can block the downstream activation of Akt, a key protein kinase. This inhibition can lead to decreased cell proliferation and survival and the induction of apoptosis, contributing to their overall anticancer effect.
This guide provides a framework for understanding the structure-activity relationships of emodin analogs and offers standardized protocols for their evaluation. Further research focusing on the systematic synthesis and biological testing of this compound analogs is warranted to fully elucidate their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxyl emodin-1-methyl ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Hydroxyl emodin-1-methyl ether (CAS No. 346434-45-5), a naturally occurring anthraquinone. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE) to avoid contact with the skin and eyes.[1] Care should be taken to prevent the formation of dust and aerosols.[1] For fire safety, use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1] | To prevent eye contact with the chemical. |
| Hand Protection | Chemical impermeable gloves that have been inspected prior to use.[1] | To prevent skin contact. |
| Body Protection | Fire/flame resistant and impervious clothing.[1] | To protect the body from splashes and spills. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that avoids environmental contamination.[1]
1. Collection and Storage of Waste:
-
Collect waste material in a suitable, sealable, and properly labeled container.[1]
-
Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1]
2. Spill Management:
-
In the event of a spill, immediately evacuate personnel from the affected area.[1]
-
Remove all sources of ignition and use spark-proof tools during cleanup.[1]
-
Prevent the spill from entering drains or waterways.[1]
-
For dry spills, avoid generating dust.[1] It is good practice to dampen the material with an appropriate solvent if necessary.
-
Collect the spilled material and any contaminated surfaces (e.g., absorbent paper) and place it in the designated waste container for disposal.[1]
3. Final Disposal:
-
The disposal of this compound must be arranged through a licensed waste disposal company.
-
Adhere to all local, state, and federal regulations regarding chemical waste disposal.[1]
-
Do not discharge the chemical into the environment.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Hydroxyl emodin-1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Hydroxyl emodin-1-methyl ether, an anthraquinone (B42736) derivative of emodin (B1671224).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of the parent compound, emodin, and its other derivatives.[3][4] It is imperative to treat this compound as a potentially hazardous substance and to adhere to stringent laboratory safety protocols.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds like emodin and aloe-emodin.
| Protection Type | Specific Recommendations | Rationale & Sources |
| Eye/Face Protection | Chemical safety goggles with side shields. | To prevent eye contact with dust or splashes.[3][4][5] |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile). - Lab coat. - Wear appropriate protective clothing to prevent skin exposure. | To avoid skin irritation and absorption.[3][5] |
| Respiratory Protection | - Use in a well-ventilated area. - If dust formation is likely, use a NIOSH-approved particulate respirator (e.g., N95). | To prevent inhalation of dust particles which may cause respiratory irritation.[3][6][7] |
Operational and Disposal Plans
Handling Procedures
Safe handling is crucial to minimize exposure risk and maintain a safe laboratory environment.
-
Engineering Controls:
-
Personal Hygiene:
-
General Handling:
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. This compound and its contaminated materials should be treated as hazardous waste.[10]
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.[10]
-
-
Container Management:
-
Storage:
-
Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.[10]
-
-
Final Disposal:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Immediate Actions |
| Spill | Minor Spill: - Alert personnel in the immediate area. - Wear appropriate PPE (gloves, safety glasses, lab coat, and respirator if dust is present).[6] - For solid spills, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[6] - For liquid spills, use an inert absorbent material to contain and collect the waste.[10] - Decontaminate the spill area thoroughly.[10] Major Spill: - Evacuate the area. - Alert emergency responders and your institution's EHS office.[6][9] |
| Fire | - Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[6] - Wear self-contained breathing apparatus and full protective gear.[5] |
| Inhalation | - Move the individual to fresh air.[5] - If not breathing, give artificial respiration.[5] - Seek immediate medical attention.[5] |
| Skin Contact | - Immediately remove all contaminated clothing.[9] - Flush the affected skin with plenty of soap and water.[5] - Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] - Seek immediate medical attention.[5] |
| Ingestion | - Do not induce vomiting. - Clean the mouth with water.[5] - Seek immediate medical attention.[5] |
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for handling and emergency response.
Caption: Standard workflow for handling this compound.
Caption: Emergency response workflow for a chemical spill.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
